Technical Documentation Center

1-(But-3-yn-1-yl)-4,4-difluoropiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Core Science & Biosynthesis

Foundational

The Fluorine Effect: Engineering Gem-Difluorinated Piperidines for High-Value Linkerology

Executive Summary In modern drug discovery, the gem-difluorinated piperidine moiety has evolved from a simple structural curiosity to a critical tool for "Linkerology"—the science of optimizing the spacer units in PROTAC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the gem-difluorinated piperidine moiety has evolved from a simple structural curiosity to a critical tool for "Linkerology"—the science of optimizing the spacer units in PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional ligands. Unlike the traditional methylene (


) group, the difluoromethylene (

) unit introduces profound electronic and steric changes without significantly altering steric bulk.

This technical guide dissects the utility of gem-difluorinated piperidines, focusing on their ability to modulate basicity (


), block metabolic hot spots (CYP450 oxidation), and restrict conformational entropy. We provide a self-validating synthetic protocol using modern crystalline deoxofluorinating reagents to overcome the safety and selectivity issues associated with traditional DAST chemistry.

Part 1: The Physicochemical Rationale[1][2]

The incorporation of a gem-difluoro motif into a piperidine ring is not merely a bioisosteric replacement; it is a strategic maneuver to alter the electronic landscape of the molecule.

Basicity Modulation ( Shift)

The most immediate impact of C-4 or C-3 fluorination is the reduction of the piperidine nitrogen's basicity due to the strong electron-withdrawing inductive effect (


) of the fluorine atoms.
  • The Problem: Unsubstituted piperidines often have a

    
    . At physiological pH (7.4), they exist almost exclusively as cationic species (
    
    
    
    ). This limits passive membrane permeability and can lead to promiscuous binding (hERG liability) or P-glycoprotein (P-gp) efflux.
  • The Solution: 4,4-difluorination typically lowers the

    
     by 2–3 log units. This increases the fraction of the neutral species at physiological pH, enhancing lipophilic efficiency (
    
    
    
    ) and blood-brain barrier (BBB) penetration.
Metabolic Stability

The


 bond is one of the strongest in organic chemistry (

). Replacing metabolically labile

bonds at the 4-position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

) of the linker.
Quantitative Comparison

Table 1: Physicochemical Impact of Fluorination on Piperidine Scaffolds

PropertyPiperidine (Parent)4,4-Difluoropiperidine3,3-DifluoropiperidineImpact Rationale

(Conj.[1][2] Acid)



Inductive effect lowers basicity; improves permeability.
LogP (Lipophilicity) 0.84


Fluorine is lipophilic but polar; modulates LogD.
Metabolic Liability High (C-4 oxidation)Low (Blocked)ModerateC-4 is the primary site of CYP oxidation in piperidines.
Conformation Chair (Fluxional)Chair (Rigidified)Twisted ChairDipole minimization and gauche effects restrict flexibility.

(Data sources: PubChem, ChEMBL, and calculated values based on substituent constants) [1, 2]

Part 2: Synthetic Methodologies

Historically, the synthesis of gem-difluorides relied on Diethylaminosulfur Trifluoride (DAST).[3] However, DAST is thermally unstable (explosive risk >90°C) and prone to producing elimination byproducts (enamines/alkenes).

The Modern Standard: We utilize XtalFluor-E , a crystalline dialkylaminodifluorosulfinium tetrafluoroborate salt. It is safer, more stable, and when used with specific promoters, minimizes elimination side reactions.[4]

Strategic Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Points Substrate N-Boc-4-Piperidone Intermediate Activated Intermediate Substrate->Intermediate DCM, 0°C Reagent XtalFluor-E + Promoter (Et3N·3HF) Reagent->Intermediate Product N-Boc-4,4- difluoropiperidine Intermediate->Product Major Pathway (Substitution) SideProduct Elimination Byproduct (Tetrahydropyridine) Intermediate->SideProduct Minor Pathway (Elimination) Control1 Temp < 0°C Prevents Elimination Control2 Anhydrous Conditions Prevents Hydrolysis

Figure 1: Reaction pathway for the deoxofluorination of piperidinone. The choice of XtalFluor-E over DAST minimizes the red "Elimination" pathway.

Detailed Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

Objective: Convert N-Boc-4-piperidinone to N-Boc-4,4-difluoropiperidine with >90% purity.

Reagents:

  • N-Boc-4-piperidinone (1.0 equiv)

  • XtalFluor-E (1.2 equiv) [CAS: 63517-29-3]

  • Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv) as promoter.

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.[5]

  • Solvation: Add N-Boc-4-piperidinone (1.0 g, 5.0 mmol) and dissolve in anhydrous DCM (20 mL). Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is critical to suppress elimination.

  • Reagent Addition:

    • Add Et3N·3HF (1.2 mL, 7.5 mmol) dropwise.

    • Add XtalFluor-E (1.37 g, 6.0 mmol) in portions over 5 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 4 hours. Monitor by TLC (stain with KMnO4; product is not UV active) or 19F-NMR (look for singlet at

    
     ppm).
    
  • Quench (Exothermic): Cool back to -20°C. Quench by slow addition of saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution will occur.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 5% aqueous HCl (to remove amine traces) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is typically a semi-solid or oil. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR should show loss of ketone alpha-protons shifting; 19F NMR confirms gem-difluoro signal.

Part 3: Structural Biology & Linkerology Applications

In "Linkerology"—particularly for PROTACs—the linker's geometry determines whether the ternary complex (Target-PROTAC-E3 Ligase) forms productively.

The Conformational Lock

Unsubstituted piperidines exist in a fluxional chair conformation. Gem-difluorination introduces:

  • Dipole-Dipole Repulsion: The C-F bonds repel the lone pair of the nitrogen (if N-substituted) or adjacent polar groups.

  • Gauche Effect: In 3,3-difluoropiperidines, the fluorine atoms prefer a gauche orientation relative to adjacent electron-rich bonds, locking the ring into a specific twist-chair conformation.

This rigidity reduces the entropic penalty of binding.[6][7] When used as a linker, the 4,4-difluoropiperidine acts as a rigid spacer that directs the exit vector of the attached warheads more precisely than a flexible alkyl chain.

Mechanism of Action in Drug Design

MoA cluster_effects Physicochemical Effects cluster_outcomes Clinical Outcomes Mod Gem-Difluorination pKa Lower pKa (Reduced Basicity) Mod->pKa Meta Block Metabolic Hotspot (C-4) Mod->Meta Conf Conformational Restriction Mod->Conf Bioavail Improved Oral Bioavailability pKa->Bioavail Increased Neutral Fraction HalfLife Extended t1/2 (Half-life) Meta->HalfLife Reduced Clearance Selectivity Enhanced Target Selectivity Conf->Selectivity Entropy Reduction

Figure 2: The causal relationship between structural modification and clinical outcome.

Part 4: Case Studies

Dopamine D4 Receptor Antagonists

Researchers utilized the 4,4-difluoropiperidine scaffold to develop highly selective Dopamine D4 receptor antagonists.[1][8]

  • Challenge: Previous analogs suffered from poor metabolic stability and low selectivity against D2/D3 receptors.

  • Intervention: Replacement of the central piperidine with 4,4-difluoropiperidine.

  • Result: Compound 14a demonstrated a

    
     for D4, with 
    
    
    
    -fold selectivity over D2.[8] The fluorine substitution lowered the basicity, reducing non-specific binding, while the C-F bonds blocked oxidative metabolism at the 4-position [3].
Merck KSP Inhibitors

In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck encountered P-gp efflux issues with a piperidine-based lead.[9]

  • Intervention: Introduction of a 3-fluoro or 4,4-difluoro group.[1]

  • Mechanism: This modulated the

    
     from 
    
    
    
    down to the
    
    
    range.
  • Outcome: The reduced ionization at physiological pH significantly lowered P-gp efflux liability, improving the brain-to-plasma ratio [4].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Machiels, et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[8] ChemMedChem, e202500298.[1] Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[9] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-(4-fluorophenyl)-N-(4-fluorophenyl)-2-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731). Journal of Medicinal Chemistry, 51(14), 4239-4252. Link

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[4] Organic Letters, 11(21), 5050-5053. Link

Sources

Exploratory

Topic: Metabolic Stability of N-Alkylated 4,4-Difluoropiperidine Derivatives

An In-Depth Technical Guide for Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet its susceptibility to metabolic degradation presents a persistent challe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet its susceptibility to metabolic degradation presents a persistent challenge in drug development. A primary strategy to mitigate this liability is the bioisosteric replacement of a methylene group with a gem-difluoro moiety, leading to the 4,4-difluoropiperidine core. This guide provides a detailed examination of the metabolic stability of N-alkylated 4,4-difluoropiperidine derivatives. We will explore the physicochemical consequences of gem-difluorination, delineate the primary metabolic pathways, present robust experimental protocols for stability assessment, and discuss strategic modifications to enhance drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural motif to design more durable and effective therapeutic agents.

The Strategic Imperative for Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, its metabolic profile is a critical determinant of success. Poor metabolic stability often leads to rapid clearance, low bioavailability, and short duration of action, necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[1] The liver, armed with a suite of enzymes, primarily from the Cytochrome P450 (CYP) superfamily, is the body's main line of defense against xenobiotics, and aliphatic heterocycles like piperidine are common targets for this metabolic machinery.[2]

The introduction of fluorine into drug candidates has become a premier strategy for enhancing metabolic stability.[3][4] The strength of the carbon-fluorine (C-F) bond makes it highly resistant to the oxidative processes that readily cleave carbon-hydrogen (C-H) bonds.[4] By strategically replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "shield" a molecule from degradation, a concept often referred to as "metabolic blocking".[3][4][5] The 4,4-difluoropiperidine scaffold is a direct application of this principle, designed to block oxidation at the C4 position, a common site of metabolism in the parent piperidine ring.

Physicochemical Consequences of gem-Difluorination

The introduction of the CF₂ group does more than just block a metabolic soft spot; it fundamentally alters the electronic and conformational properties of the piperidine ring, with significant implications for a compound's overall pharmacological profile.

  • Electronic Effects and Basicity (pKa): Fluorine is the most electronegative element, and the two fluorine atoms in the 4,4-difluoro motif exert a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds of the ring, pulling electron density away from the piperidine nitrogen. The result is a significant decrease in the basicity (pKa) of the nitrogen atom compared to its non-fluorinated counterpart.[6][7] This modulation of pKa can be highly beneficial, as it can reduce off-target interactions (e.g., with the hERG channel) and improve a compound's oral bioavailability by altering its ionization state in the gastrointestinal tract.[4]

  • Lipophilicity (LogP/LogD): The impact of gem-difluorination on lipophilicity is complex and context-dependent.[6][7] While a single fluorine atom generally increases lipophilicity, the CF₂ group's strong dipole moment can lead to nuanced effects on a molecule's interaction with water and lipids. In many cases, moving from a piperidine to a 4,4-difluoropiperidine analog can lead to a decrease in the partition coefficient (LogP), which can be advantageous for optimizing solubility and reducing non-specific binding.[8]

  • Conformational Impact: The substitution of two hydrogen atoms with larger fluorine atoms can influence the conformational preference of the piperidine ring. While piperidines typically adopt a chair conformation, the presence of the CF₂ group can alter bond angles and torsional strains, potentially stabilizing or destabilizing certain conformations.[9][10] This can subtly affect how the molecule presents its pharmacophoric elements to a biological target, potentially influencing binding affinity and selectivity.[3]

PropertyTypical Piperidine4,4-DifluoropiperidineRationale & Implication
Nitrogen pKa ~10-11~8.5[11]Inductive electron withdrawal by CF₂ reduces basicity, potentially improving ADME properties.[4][6]
Metabolism at C4 Susceptible to oxidationBlockedThe high strength of the C-F bond prevents CYP-mediated hydroxylation.[4][5]
Lipophilicity (LogP) VariableGenerally lowerThe CF₂ group can reduce lipophilicity compared to the parent CH₂, impacting solubility and clearance.[8]

Key Metabolic Pathways: A Tale of Two Moieties

While the 4,4-difluoro group effectively shields the C4 position, the molecule is not metabolically inert. The metabolic liability simply shifts to other susceptible sites. For N-alkylated 4,4-difluoropiperidine derivatives, two primary pathways must be considered: oxidation of the piperidine ring at carbons alpha to the nitrogen and, most commonly, oxidative metabolism of the N-alkyl substituent.

The Piperidine Core: Residual Liabilities

Even with the C4 position blocked, the carbons alpha to the nitrogen (C2 and C6) remain potential sites for CYP-mediated oxidation. This process can initiate a bioactivation sequence, leading to the formation of a reactive iminium ion intermediate.[12][13] Such reactive metabolites are a concern in drug development as they can covalently bind to cellular macromolecules, potentially leading to toxicity.[12] Therefore, while gem-difluorination at C4 is a major step forward, understanding the potential for bioactivation at other ring positions is crucial.

The N-Alkyl Group: The Primary Metabolic Soft Spot

In most cases, the most significant metabolic pathway for these compounds is the oxidative N-dealkylation of the side chain attached to the piperidine nitrogen.[14] This reaction is predominantly catalyzed by CYP enzymes, particularly CYP3A4, the most abundant P450 in the human liver.[14][15]

Mechanism of N-Dealkylation: The process begins with the CYP enzyme abstracting a hydrogen atom from the carbon directly attached to the nitrogen (the α-carbon).[16][17][18] This is followed by a "rebound" step where a hydroxyl group is transferred from the enzyme's heme center to the carbon, forming a highly unstable carbinolamine intermediate.[16][17] This intermediate spontaneously collapses, cleaving the C-N bond to yield the N-dealkylated 4,4-difluoropiperidine and a corresponding aldehyde or ketone.[17][18]

Factors Influencing N-Dealkylation Rate: The rate of N-dealkylation is heavily influenced by the structure of the alkyl group:

  • Steric Hindrance: The accessibility of the α-hydrogens to the CYP active site is paramount. Metabolism generally follows the trend: methyl > ethyl > isopropyl .[18] Bulky groups, such as a tert-butyl group, are highly resistant to N-dealkylation because their α-carbons lack hydrogens and the steric bulk prevents the enzyme from easily accessing the molecule.[16][18][19]

  • Electronic Effects: The presence of electron-withdrawing groups on the alkyl chain can destabilize the transition state of the hydrogen abstraction step, thereby slowing the rate of metabolism.

Metabolic_Pathways Parent N-Alkyl-4,4-difluoropiperidine N_Dealkylation Oxidative N-Dealkylation (Major Pathway) Parent->N_Dealkylation CYP450s (e.g., CYP3A4) Ring_Oxidation Ring α-Carbon Oxidation (Minor Pathway) Parent->Ring_Oxidation CYP450s Carbinolamine Unstable Carbinolamine Intermediate N_Dealkylation->Carbinolamine α-Carbon Hydroxylation Iminium_Ion Reactive Iminium Ion (Potential for Bioactivation) Ring_Oxidation->Iminium_Ion Metabolite_1 4,4-Difluoropiperidine Carbinolamine->Metabolite_1 Metabolite_2 Aldehyde / Ketone Carbinolamine->Metabolite_2

Primary metabolic fates of N-alkylated 4,4-difluoropiperidine derivatives.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of new chemical entities is a routine part of the drug discovery cascade. A suite of in vitro assays is used to predict in vivo behavior, with the human liver microsomal stability assay being the most common starting point.[1][20][21]

The Human Liver Microsomal (HLM) Stability Assay

This assay provides a robust, high-throughput method for measuring a compound's intrinsic clearance (CLint) by Phase I enzymes.[21][22][23]

Principle: The test compound is incubated with human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[1][21][22] The reaction is initiated by adding a cofactor, the NADPH regenerating system, which is required for CYP activity.[23][24] The concentration of the parent compound is monitored over time using LC-MS/MS. The rate of disappearance is then used to calculate the metabolic half-life (t½) and intrinsic clearance.[20][23]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. A typical final protein concentration in the incubation is 0.5 mg/mL.[23][24]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[23]

    • Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Procedure (96-well plate format):

    • In each well, add phosphate buffer and HLM suspension.

    • Add the test compound to achieve a final concentration (typically 1 µM).[24]

    • Include a negative control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.[23]

    • Include positive control compounds (e.g., a high-clearance drug like verapamil and a low-clearance drug like warfarin) to validate the assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[24]

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).[24]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the cold quenching solution.[23][24] The 0-minute time point represents the initial concentration.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a calibrated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.

    • Calculate the half-life (t½) by plotting the natural log of the percent remaining versus time and determining the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[23]

Workflow for a typical in vitro liver microsomal stability assay.
Advanced In Vitro Systems and Metabolite Identification
  • Hepatocyte Stability Assays: For a more physiologically relevant assessment, cryopreserved human hepatocytes are used.[1][20] These cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of a compound's metabolic fate.[1]

  • Metabolite Identification: Identifying the products of metabolism is crucial for understanding metabolic pathways and potential bioactivation risks. High-Resolution Mass Spectrometry (HRMS) is a key tool for determining the elemental composition of metabolites.[24] For fluorinated compounds specifically, ¹⁹F NMR Spectroscopy can be an invaluable technique to provide a comprehensive profile of all fluorine-containing species in a biological matrix, helping to track the fate of the fluorine atoms and confirm whether defluorination has occurred.[24][25]

Strategic Optimization for Enhanced Stability

When a promising compound exhibits poor metabolic stability, a focused structure-activity relationship (SAR) and structure-metabolism relationship (SMR) campaign is initiated.

Optimization_Logic box_node box_node Start High In Vitro Clearance? MetID Metabolite ID Confirms N-Dealkylation? Start->MetID Yes Strategy3 Reduce Overall Lipophilicity (LogD) Start->Strategy3 No / Unclear Ring_Met Metabolite ID Confirms Ring Oxidation? MetID->Ring_Met No Strategy1 Modify N-Alkyl Group: - Increase steric bulk (e.g., iPr, t-Bu) - Introduce EWG - Replace with isostere MetID->Strategy1 Yes Strategy2 Modify Piperidine Ring: - Add steric hindrance at C2/C6 Ring_Met->Strategy2 Yes Ring_Met->Strategy3 No Re_Test Synthesize & Re-Test Analogs Strategy1->Re_Test Strategy2->Re_Test Strategy3->Re_Test

Decision-making logic for improving metabolic stability.
  • Block the N-Dealkylation Pathway: Since this is often the primary route of metabolism, it is the first target for modification.

    • Increase Steric Bulk: Replace smaller N-alkyl groups like methyl or ethyl with larger, more sterically hindered groups such as isopropyl, cyclopropyl, or tert-butyl.[5][19] This physically blocks the CYP enzyme's access to the α-carbons.

    • Isosteric Replacement: Replace the entire N-alkyl moiety with a group that is less prone to oxidation, such as an N-aryl or N-acyl group, if the pharmacology allows.

  • Reinforce the Piperidine Ring: If metabolite identification suggests ring oxidation is occurring despite the C4 block, modifications at the C2/C6 positions may be necessary.

    • Introduce Small Groups: Adding substituents like a methyl group at the C2 or C6 position can provide steric shielding and hinder CYP binding.[5]

  • Optimize Physicochemical Properties:

    • Reduce Lipophilicity: There is often a strong correlation between high lipophilicity and rapid metabolism. Reducing a compound's LogD by introducing polar functional groups can decrease its affinity for the lipophilic active sites of CYP enzymes, thereby slowing clearance.[5]

Conclusion

The N-alkylated 4,4-difluoropiperidine scaffold is a highly effective tool in modern medicinal chemistry for creating metabolically robust drug candidates. The gem-difluoro group serves as an excellent metabolic shield at the C4 position and favorably modulates the pKa of the piperidine nitrogen. However, this modification often shifts the primary metabolic liability to the N-alkyl substituent via CYP-mediated N-dealkylation.

A successful drug discovery program relies on a deep understanding of these metabolic pathways. By employing robust in vitro assays, such as the HLM stability assay, to quantify metabolic clearance and utilizing advanced analytical techniques for metabolite identification, researchers can gain critical insights into a compound's vulnerabilities. This knowledge, combined with rational design strategies focused on sterically shielding or electronically deactivating metabolic soft spots, empowers chemists to systematically optimize lead compounds, paving the way for the development of safer and more efficacious medicines.

References

  • Benchchem.
  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. CRO Services.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Full article.
  • Frontage Laboratories. Metabolic Stability.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Unknown Author. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Unknown Author. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.
  • Bienta.
  • El-Haj, B. M. (n.d.).
  • Discovery Life Sciences.
  • Benchchem.
  • Unknown Author. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • Unknown Author. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • El-Haj, B. M. (2021).
  • Meanwell, N. A. (n.d.).
  • Al-Majdoub, Z. M., et al. (2020).
  • Unknown Author. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Benchchem. Enhancing Piperidine Moiety Bioavailability. Technical Support Center.
  • Unknown Author. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF.
  • Cogswell, T. J., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
  • Cogswell, T. J., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Unknown Author. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF.
  • El-Haj, B. (2021).
  • Hollenberg, P. F. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry.
  • Li, X., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Unknown Author. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.
  • Taylor, A. M., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Unknown Author. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
  • Unknown Author. (2024).
  • Dragovich, P., et al. (2003). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Unknown Author. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine.

Sources

Foundational

A Technical Guide to Bioisosteric Replacement with 1-(But-3-yn-1-yl)-4,4-difluoropiperidine: A Modern Scaffold for Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this endeavor, enabling chemists to fine-tune molecular properties while retaining or enhancing biological activity.[1][2] This technical guide provides an in-depth exploration of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine, a novel scaffold that synergistically combines the unique properties of a terminal alkyne and a gem-difluorinated piperidine ring. We will delve into the rationale behind its design, its synthesis, physicochemical properties, and its potential applications as a versatile bioisostere in drug discovery programs, particularly for central nervous system (CNS) disorders and other therapeutic areas where fine-tuning of metabolic stability, lipophilicity, and basicity is critical.

Introduction: The Rationale for Combining a Terminal Alkyne and a 4,4-Difluoropiperidine Moiety

The design of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine is predicated on the strategic fusion of two powerful bioisosteric motifs: the terminal alkyne and the 4,4-difluoropiperidine ring. Each component brings distinct advantages to the molecular scaffold, addressing common challenges in drug development such as metabolic instability, off-target effects, and suboptimal physicochemical properties.

1.1. The Terminal Alkyne: A Versatile Bioisostere

The terminal alkyne is a compact, rigid, and linear functional group that has gained significant traction as a bioisostere for a variety of moieties, including nitriles, halogens, and even phenyl rings.[1] Its π-system can engage in favorable interactions with biological targets, mimicking the electronic properties of other functional groups.[3] Furthermore, the alkyne can act as a rigid linker, controlling the orientation of substituents and improving binding affinity. While historically viewed with some caution due to potential metabolic liabilities, modern drug design has demonstrated that terminal alkynes can be incorporated into stable and efficacious drug candidates.

1.2. The 4,4-Difluoropiperidine Ring: A Tool for Modulating Basicity and Metabolic Stability

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly for CNS-active compounds.[4] However, it is often susceptible to metabolic oxidation, leading to rapid clearance. The introduction of gem-difluoro substitution at the 4-position of the piperidine ring offers several key advantages:

  • Blocked Metabolism: The electron-withdrawing fluorine atoms shield the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability of the ring.

  • Modulated Basicity (pKa): The strong inductive effect of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be advantageous for reducing off-target effects, such as hERG channel inhibition, and for fine-tuning the overall physicochemical properties of the molecule to improve oral bioavailability and CNS penetration.[5]

  • Conformational Control: The presence of the fluorine atoms can influence the conformational preference of the piperidine ring, which can be exploited to optimize ligand-receptor interactions.

By combining these two motifs, 1-(but-3-yn-1-yl)-4,4-difluoropiperidine emerges as a scaffold with the potential to serve as a metabolically stable, conformationally defined bioisostere with tunable basicity.

Synthesis of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

The synthesis of the title compound can be readily achieved through a standard N-alkylation of 4,4-difluoropiperidine with a suitable 4-carbon electrophile bearing a terminal alkyne. A plausible and efficient synthetic route is outlined below.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4,4-Difluoropiperidine 4,4-Difluoropiperidine Target_Molecule 1-(But-3-yn-1-yl)-4,4-difluoropiperidine 4,4-Difluoropiperidine->Target_Molecule N-Alkylation 4-Bromobut-1-yne 4-Bromobut-1-yne 4-Bromobut-1-yne->Target_Molecule Base Base (e.g., K₂CO₃, DIPEA) Solvent Solvent (e.g., ACN, DMF) Temperature Temperature (e.g., RT to 80 °C)

A plausible synthetic route to the target molecule.

Experimental Protocol: Synthesis of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

  • To a solution of 4,4-difluoropiperidine (1.0 equivalent) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) is added a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents).

  • The mixture is stirred at room temperature for 15 minutes.

  • 4-Bromobut-1-yne (1.1-1.5 equivalents) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(but-3-yn-1-yl)-4,4-difluoropiperidine.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (logP/logD) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of estimated physicochemical properties for 1-(but-3-yn-1-yl)-4,4-difluoropiperidine and potential bioisosteric counterparts.

Compound/FragmentCalculated logP (cLogP)Predicted pKa
1-(But-3-yn-1-yl)-4,4-difluoropiperidine ~2.5 - 3.0~7.5 - 8.0
1-Butylpiperidine (metabolically labile counterpart)~2.8 - 3.3~10.5 - 11.0
4-Phenylpiperidine (potential bioisosteric counterpart)~2.0 - 2.5~9.0 - 9.5
4-Cyanopiperidine (potential bioisosteric counterpart)~0.5 - 1.0~8.0 - 8.5

Note: cLogP and pKa values are estimates based on computational models and comparison with structurally related compounds. Experimental determination is recommended for accurate characterization.

Bioisosteric Replacement Strategies

The unique structural and electronic features of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine make it a compelling bioisostere for several commonly encountered motifs in drug discovery.

Bioisosterism cluster_core Core Scaffold cluster_replacements Potential Bioisosteric Replacements Target_Molecule 1-(But-3-yn-1-yl)-4,4-difluoropiperidine Phenyl Phenyl Group Target_Molecule->Phenyl Mimics aromatic interactions and provides a rigid vector Nitrile Nitrile Group Target_Molecule->Nitrile Similar size, linearity, and electronic properties Metabolically_Labile Metabolically Labile Piperidines Target_Molecule->Metabolically_Labile Improves metabolic stability and modulates pKa

Potential bioisosteric applications of the core scaffold.

4.1. Replacement for a Phenyl Group

The terminal alkyne can serve as a bioisostere for a phenyl ring, offering a similar rigid scaffold for orienting substituents while being significantly less bulky.[3] This can be particularly advantageous for improving ligand efficiency and exploring new binding interactions. The 4,4-difluoropiperidine portion can then be used to fine-tune the overall properties of the molecule.

4.2. Replacement for a Nitrile Group

The terminal alkyne is a well-established bioisostere for the nitrile group due to their similar size, linearity, and electronic properties.[1][6] In instances where a nitrile may be metabolically labile or contribute to undesirable off-target activities, the terminal alkyne can offer a more stable alternative while preserving the desired interactions with the target protein.

4.3. Replacement for Metabolically Labile Piperidines

In many drug candidates, a simple piperidine ring can be a site of metabolic vulnerability. By replacing a standard N-alkyl piperidine with the 1-(but-3-yn-1-yl)-4,4-difluoropiperidine scaffold, medicinal chemists can block oxidative metabolism at the 4-position of the piperidine ring and potentially at the alkyl chain, leading to improved metabolic stability and oral bioavailability.

Experimental Evaluation of Drug-like Properties

A critical aspect of validating a new scaffold is the experimental determination of its key drug-like properties. Below are detailed protocols for assessing metabolic stability and lipophilicity.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Property Evaluation cluster_analysis Data Analysis & Decision Making Synthesis Synthesize Compound QC Purify and Characterize (NMR, MS) Synthesis->QC Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) QC->Metabolic_Stability Lipophilicity Lipophilicity Determination (logD7.4) QC->Lipophilicity Data_Analysis Analyze Data (t½, CLint, logD) Metabolic_Stability->Data_Analysis Lipophilicity->Data_Analysis Decision Go/No-Go Decision for Further Studies Data_Analysis->Decision

Workflow for evaluating the drug-like properties of the scaffold.

5.1. Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of the compound to phase I metabolism, primarily by cytochrome P450 enzymes.[7]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine in DMSO.

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

5.2. Protocol: Experimental Determination of Lipophilicity (logD)

The shake-flask method is the gold standard for determining the octanol-water distribution coefficient (logD) at a specific pH.[8][9]

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa.

  • Partitioning:

    • Prepare a solution of 1-(but-3-yn-1-yl)-4,4-difluoropiperidine in the aqueous or organic phase.

    • Mix equal volumes of the octanol and aqueous phases in a vial.

    • Shake the vial for a set period (e.g., 1 hour) to allow for equilibration.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate logD₇.₄ as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

1-(But-3-yn-1-yl)-4,4-difluoropiperidine represents a promising and versatile scaffold for modern drug discovery. Its rational design combines the bioisosteric advantages of a terminal alkyne with the metabolic stability and pKa-modulating effects of a 4,4-difluoropiperidine ring. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications as a bioisostere for phenyl, nitrile, and metabolically labile piperidine moieties. The detailed experimental protocols for its evaluation will enable researchers and drug development professionals to effectively incorporate this novel scaffold into their discovery programs, potentially leading to the development of safer and more efficacious therapeutics.

References

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-pe. ResearchGate. Retrieved from [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. Retrieved from [Link]

  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Retrieved from [Link]

  • LogD. (2019, January 12). Cambridge MedChem Consulting. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • Flowchart Creation. Developer Documentation. Retrieved from [Link]

  • Lipophilicity Services. Cyprotex. Retrieved from [Link]

  • Wernick, J. (2017, September 19). A Quick Introduction to Graphviz. Curly Tail, Curly Braces. Retrieved from [Link]

  • Alkynes. Taylor & Francis eBooks. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved from [Link]

  • caseywatts/graphviz-tutorial. GitHub. Retrieved from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Retrieved from [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Retrieved from [Link]

  • Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Graphviz tutorial. YouTube. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Retrieved from [Link]

  • Late‐Stage Conversion of Terminal Alkynes to Nitriles in Nucleoside Scaffolds: A Tool for Diversification. ResearchGate. Retrieved from [Link]

  • Representation and visualization of chemical reaction using graph theory. ResearchGate. Retrieved from [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Retrieved from [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Alkynes to Nitriles. Chemistry Steps. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • 4,4-Difluoropiperidine. PubChem. Retrieved from [Link]

  • Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. PubMed. Retrieved from [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. Google Patents.
  • Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Chemistry – A European Journal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for CuAAC click reaction with 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Application Note: Optimized CuAAC Conjugation of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine Executive Summary This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(But-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized CuAAC Conjugation of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Executive Summary

This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(But-3-yn-1-yl)-4,4-difluoropiperidine . This specific scaffold is increasingly utilized in medicinal chemistry as a bioisostere for morpholine or piperazine, where the gem-difluoro group lowers basicity (pKa modulation) and blocks metabolic labile sites (P450 oxidation).

Key Technical Challenge: The tertiary amine within the piperidine ring possesses a lone pair capable of chelating Cu(I) species. Without proper ligand stabilization, this coordination can poison the catalyst, leading to sluggish kinetics or the requirement for excessive copper loading. This protocol utilizes the THPTA ligand system to shield the catalyst and ensure rapid, quantitative conversion.[1]

Chemical Context & Mechanistic Considerations

The Substrate: 1-(But-3-yn-1-yl)-4,4-difluoropiperidine
  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
  • Functionality: Terminal Alkyne (Click Handle) + Gem-difluoropiperidine (Pharmacophore).

  • pKa: ~7.8–8.2 (Lower than non-fluorinated piperidine due to the electron-withdrawing

    
    -fluorines).
    
  • Solubility: Soluble in DCM, MeOH, DMSO; limited solubility in neutral water.

The "Amine Effect" in Click Chemistry

Naked copper(I) is unstable and prone to oxidation or disproportionation. In the presence of amines (like our piperidine substrate), Cu(I) can form non-catalytic complexes.

  • Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] This water-soluble ligand binds Cu(I) with higher affinity than the piperidine amine but leaves the metal center accessible for the alkyne, effectively "insulating" the catalyst from the substrate's nitrogen.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in preventing amine-mediated catalyst poisoning.

CuAAC_Mechanism Cu_Pre Cu(II) Precursor (CuSO4) Cu_I_Ligand Active Catalyst [L-Cu(I)] Cu_Pre->Cu_I_Ligand In situ reduction & Complexation Asc Ascorbate (Reductant) Asc->Cu_I_Ligand In situ reduction & Complexation Ligand THPTA Ligand Ligand->Cu_I_Ligand In situ reduction & Complexation Pi_Complex Cu-Alkyne π-Complex Cu_I_Ligand->Pi_Complex + Alkyne Substrate 1-(But-3-yn-1-yl)- 4,4-difluoropiperidine (Alkyne) Substrate->Pi_Complex Azide Reactant Azide (R-N3) Metallacycle Cu-Metallacycle Azide->Metallacycle Acetylide Copper Acetylide Intermediate Pi_Complex->Acetylide - H+ Acetylide->Metallacycle + Azide Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction & Protonation Product->Cu_I_Ligand Catalyst Regeneration

Figure 1: Catalytic cycle of CuAAC mediated by THPTA, preventing off-cycle coordination by the piperidine nitrogen.

Materials & Reagents

ReagentSpecificationRole
Alkyne Substrate 1-(But-3-yn-1-yl)-4,4-difluoropiperidine (>95%)Click Partner A
Azide Partner R-N

(Stoichiometric equivalent)
Click Partner B
Copper Source CuSO

[2] · 5H

O (20 mM in water)
Catalyst Precursor
Ligand THPTA (50 mM in water)Cu(I) Stabilizer
Reductant Sodium Ascorbate (100 mM in water, Fresh )Reduces Cu(II) to Cu(I)
Solvent DMSO or tBuOH / Water (1:1)Reaction Medium
Workup Agent EDTA (0.5 M, pH 8.[4]0) or QuadraPure™ TUCopper Scavenger

Experimental Protocol

Phase 1: Preparation of Stock Solutions
  • Alkyne Stock: Dissolve the difluoropiperidine alkyne in DMSO to a concentration of 100 mM.

  • Cu/Ligand Premix (Critical Step): Mix the CuSO

    
     and THPTA solutions before adding to the reaction.
    
    • Ratio: 1:2 to 1:5 (Cu:Ligand).

    • Why? Premixing ensures all Copper is ligated before it encounters the piperidine amine.

Phase 2: The Reaction (Standard 1 mmol Scale)
  • Solvent: In a 20 mL scintillation vial, add 5 mL DMSO and 4 mL deionized water.

  • Substrates: Add 1.0 mmol of Alkyne (173 mg) and 1.0–1.1 mmol of Azide. Stir until dissolved.

  • Catalyst Addition:

    • Add the Cu/Ligand Premix (Standard load: 2 mol% Cu).

    • Calculation: 10 µL of 2M CuSO

      
       premixed with 50 µL of 100 mM THPTA.
      
  • Initiation: Add Sodium Ascorbate (10 mol%, 100 µL of 1M stock).

    • Observation: The solution should turn colorless to pale yellow. If it turns brown, oxygen is present (degas solvents). If it turns bright green, Cu(II) is regenerating (add more ascorbate).

  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by LCMS. The difluoropiperidine moiety gives a distinct mass signature.

Phase 3: Workup & Copper Removal (The "Self-Validating" Step)

Since the product contains a basic amine, it will drag Copper into the organic phase during extraction. You MUST perform a chelation wash.

  • Dilution: Dilute reaction mixture with 20 mL Ethyl Acetate.

  • Chelation Wash: Wash the organic layer twice with 0.1 M EDTA (pH 8) .

    • Visual Check: The aqueous layer will turn blue (Cu-EDTA complex).[4] Continue washing until the aqueous layer is colorless.[4]

  • Final Wash: Wash with Brine (sat. NaCl), dry over Na

    
    SO
    
    
    
    , and concentrate.

Workflow Decision Tree

Use this flowchart to navigate reaction setup and troubleshooting.

Workflow Start Start: 1-(But-3-yn-1-yl)- 4,4-difluoropiperidine Solubility Check Solubility in H2O Start->Solubility Aqueous Soluble? Use Buffer/H2O Solubility->Aqueous Yes Organic Insoluble? Use DMSO/tBuOH (1:1) Solubility->Organic No LigandChoice Prepare Catalyst: CuSO4 + THPTA (1:5) Aqueous->LigandChoice Organic->LigandChoice Reaction Add Azide + Ascorbate Stir 2-4h @ RT LigandChoice->Reaction CheckColor Color Check Reaction->CheckColor Green Green? (Oxidation) CheckColor->Green Pale Pale Yellow/Clear? (Good) CheckColor->Pale AddAsc Add more Ascorbate Degas Green->AddAsc AddAsc->Reaction Workup EDTA Extraction (Remove Cu) Pale->Workup QC 19F NMR & LCMS Workup->QC

Figure 2: Operational workflow for CuAAC with fluorinated piperidine substrates.

Quality Control & Characterization

F NMR (The "Fluorine Advantage")

The gem-difluoro group provides a silent handle in


H NMR but a distinct signal in 

F NMR.
  • Starting Material: ~ -95 to -100 ppm (triplet or broad singlet).

  • Product: The chemical shift often drifts slightly (0.5 - 1.0 ppm) upon triazole formation due to the change in the electronic environment of the piperidine nitrogen. This allows for rapid calculation of conversion without interference from the azide partner.

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Ion: [M+H]

    
    . The basic nitrogen ensures excellent ionization.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls < 50% Cu poisoning by amine.Increase Ligand:Cu ratio to 5:1. Add 1 eq. of reaction buffer to protonate the amine (if product stability allows).
Precipitation Product insolubility.Switch solvent to DMF/H

O or pure DMSO.
Blue Product Residual Copper.[4][5]The amine is holding Cu.[1][5] Repeat EDTA wash or stir with CupriSorb™ resin.
Degradation Oxidative damage.Reduce Cu loading to 0.5 mol%. Perform under inert atmosphere (Argon).

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

    • Key citation for the superiority of THPTA ligand in protecting Cu(I).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Grounding for the use of 4,4-difluoropiperidine as a metabolic stabilizer.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Sources

Application

Application Notes and Protocols for the N-Alkylation of 4,4-Difluoropiperidine with Homopropargyl Halides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of N-Alkylated 4,4-Difluoropiperidines in Medicinal Chemistry The 4,4-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated 4,4-Difluoropiperidines in Medicinal Chemistry

The 4,4-difluoropiperidine scaffold is a privileged motif in modern drug discovery. The gem-difluoro substitution on the piperidine ring can significantly modulate the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability. These alterations can lead to improved pharmacokinetic profiles and enhanced biological activity. The introduction of a homopropargyl group via N-alkylation further expands the synthetic utility of this scaffold, providing a versatile handle for subsequent transformations such as click chemistry, Sonogashira coupling, or the synthesis of various heterocyclic systems. This application note provides a detailed guide to the N-alkylation of 4,4-difluoropiperidine with homopropargyl halides, offering insights into the reaction mechanism, optimization of reaction conditions, and a step-by-step protocol.

Reaction Mechanism and Key Considerations

The N-alkylation of 4,4-difluoropiperidine, a secondary amine, with a homopropargyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the homopropargyl halide and displacing the halide leaving group.

A critical aspect of this reaction is the concurrent formation of a hydrohalic acid (HX) byproduct. This acid will protonate the basic nitrogen of the starting amine or the product, forming an unreactive ammonium salt and effectively halting the reaction.[1] Therefore, the inclusion of a base is essential to neutralize this acid and ensure the reaction proceeds to completion.

Choosing the Right Solvent: The Role of Polarity and Protic vs. Aprotic Nature

The choice of solvent is paramount for a successful SN2 reaction. Polar aprotic solvents are highly recommended for the N-alkylation of amines.[2][3] These solvents, such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess significant dipole moments that can stabilize the transition state of the SN2 reaction.[2] Crucially, they do not have acidic protons and therefore do not form strong hydrogen bonds with the amine nucleophile.[3][4] This leaves the nucleophile "naked" and more reactive.[3]

In contrast, polar protic solvents like water, methanol, and ethanol should be avoided. These solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity, thereby slowing down the SN2 reaction.[5]

The Essential Role of the Base

As mentioned, a base is required to scavenge the acid produced during the reaction. The choice of base can influence the reaction rate and yield. Common bases for N-alkylation include:

  • Inorganic Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are mild, inexpensive, and effective bases for this transformation. They are generally easy to remove during workup.

  • Tertiary Amines: Non-nucleophilic, sterically hindered amines like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[1] They are soluble in organic solvents and do not compete with the secondary amine as a nucleophile. Triethylamine (TEA) can also be used, but it is less sterically hindered and can sometimes lead to quaternary ammonium salt byproducts.

  • Stronger Bases: Sodium hydride (NaH) can be used to deprotonate the secondary amine prior to the addition of the alkylating agent.[1] This creates a more potent nucleophile (the amide anion) and can lead to faster reaction rates. However, NaH is a strong, moisture-sensitive base that requires careful handling.

Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially if the product tertiary amine is more nucleophilic than the starting secondary amine.[6][7] However, in the case of 4,4-difluoropiperidine, the electron-withdrawing nature of the fluorine atoms is expected to reduce the nucleophilicity of the resulting tertiary amine, thus minimizing the risk of over-alkylation.

Experimental Workflow and Data Presentation

The general workflow for the N-alkylation of 4,4-difluoropiperidine with a homopropargyl halide is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 4,4-Difluoropiperidine E Mixing and Stirring (Room Temp to Elevated Temp) A->E B Homopropargyl Halide B->E C Base (e.g., K2CO3, DIPEA) C->E D Polar Aprotic Solvent (e.g., ACN, DMF) D->E F Quenching (e.g., with water) E->F Reaction Monitoring (TLC) G Extraction F->G H Drying and Concentration G->H I Purification (e.g., Column Chromatography) H->I J N-Homopropargyl-4,4-difluoropiperidine (Final Product) I->J

Caption: General workflow for the N-alkylation reaction.

Table 1: Comparison of Reaction Conditions for N-Alkylation
EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)Acetonitrile6012Good to Excellent
2DIPEA (1.5)AcetonitrileRoom Temp24Moderate to Good
3Cs2CO3 (1.5)DMFRoom Temp16Good to Excellent
4NaH (1.1)THF0 to Room Temp4Good

Note: Yields are generalized and will depend on the specific homopropargyl halide used and optimization of the reaction conditions.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a robust and generally applicable method for the N-alkylation of 4,4-difluoropiperidine.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (or free base)

  • Homopropargyl bromide (or chloride/iodide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate and hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq if starting from the hydrochloride salt, or 2.0 eq if starting from the free base).

  • Add anhydrous acetonitrile to the flask to make a 0.1 to 0.5 M solution with respect to the 4,4-difluoropiperidine.

  • Add the homopropargyl halide (1.1 to 1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-homopropargyl-4,4-difluoropiperidine.

Protocol 2: N-Alkylation using DIPEA at Room Temperature

This protocol is suitable for substrates that may be sensitive to heat.

Materials:

  • 4,4-Difluoropiperidine (free base)

  • Homopropargyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • To a stirred solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).

  • Add the homopropargyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more reactive homopropargyl halide (iodide > bromide > chloride). The use of a stronger base like NaH could also be explored, but with caution.

  • Side Product Formation: If side products are observed, purification by column chromatography is crucial. To minimize side reactions, ensure anhydrous conditions and consider adding the homopropargyl halide slowly to the reaction mixture.

  • Reaction Stalls: If the reaction stalls, it may be due to incomplete neutralization of the acid. Adding more base can help to restart the reaction.

Conclusion

The N-alkylation of 4,4-difluoropiperidine with homopropargyl halides is a straightforward yet powerful method for the synthesis of valuable building blocks in drug discovery. By carefully selecting the solvent and base, and by optimizing the reaction conditions, researchers can achieve high yields of the desired N-alkylated products. The protocols provided in this application note serve as a solid starting point for the synthesis of these important compounds.

References

  • Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Amine alkylation (Sucks!). Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-(But-3-yn-1-yl)-4,4-difluoropiperidine as a Versatile Anchor in PROTAC Linker Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The success of a PROTAC is not solely dependent on its ligands for the protein of interest (POI) and the E3 ligase; the chemical linker connecting them is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[3][] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine , a sophisticated linker anchor designed to impart favorable structural and physicochemical properties to next-generation PROTACs. We will explore the rationale behind its design, focusing on the synergistic contributions of the gem-difluoropiperidine and terminal alkyne moieties, and provide step-by-step protocols for its incorporation into PROTAC synthesis workflows via click chemistry.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function by inducing proximity between a target POI and an E3 ubiquitin ligase.[5][6] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin to the POI.[] The subsequent polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can continue its catalytic cycle.[1][8]

While the two ligands provide specificity, the linker is an active and crucial component that governs the geometry and stability of the ternary complex.[1] Its length, rigidity, and chemical composition influence critical drug-like properties, including:

  • Ternary Complex Formation and Stability: The linker must possess the optimal length and conformation to orient the POI and E3 ligase for productive ubiquitination.[1][]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, lipophilicity, and cell permeability.[8][9]

  • Pharmacokinetics (PK): Linker composition can be modified to improve metabolic stability and overall drug metabolism and pharmacokinetics (DMPK) profile.[1]

The historical reliance on simple alkyl and polyethylene glycol (PEG) linkers is evolving towards the use of more complex, functional scaffolds that offer greater control over these parameters.[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound PolyUb Poly-Ubiquitinated POI E3_bound->PolyUb Ub Transfer Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 1: The catalytic mechanism of PROTAC-mediated protein degradation.

Deconstructing the Anchor: 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

This linker anchor combines three key structural features, each imparting distinct advantages to the final PROTAC molecule. Its design is a prime example of rational medicinal chemistry aimed at optimizing multiple parameters simultaneously.

Linker_Structure cluster_mol 1-(But-3-yn-1-yl)-4,4-difluoropiperidine cluster_keys mol key1 Terminal Alkyne (Click Chemistry Handle) key2 Alkyl Spacer (Length & Vector) key3 4,4-Difluoropiperidine (Rigidity, Solubility, PK) A A->key1 B B->key2 C C->key3

Diagram 2: Key functional components of the linker anchor.

The 4,4-Difluoropiperidine Moiety: A Privileged Scaffold

The inclusion of a saturated heterocyclic ring like piperidine is a modern strategy to move beyond overly flexible alkyl and PEG linkers.[3][10] This moiety offers several benefits:

  • Conformational Rigidity: Unlike a simple alkyl chain, the piperidine ring restricts the number of available conformations.[10][11] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation potency.[11]

  • Improved Physicochemical Properties: The introduction of nitrogen heterocycles is a field-proven strategy to enhance the aqueous solubility of PROTACs, a common challenge for these high molecular weight molecules.[6][9]

  • Metabolic Stability and PK Modulation: The gem-difluoro substitution is a strategic modification. Fluorine incorporation is a classic medicinal chemistry tactic to improve metabolic stability by blocking potential sites of oxidative metabolism.[12] Furthermore, the highly polarized C-F bonds can influence the molecule's conformation, membrane permeability, and interactions with protein targets.[12][13] The difluoro group can also favorably modulate the pKa of the piperidine nitrogen.[14]

The Butynyl Group: A Gateway to Modular Synthesis

The terminal alkyne is the lynchpin for synthetic versatility. It serves as a reactive handle for one of the most reliable and efficient reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[]

  • Synthetic Efficiency: CuAAC reactions are known for their high yields, mild reaction conditions, and exceptional selectivity.[][16] This allows for the rapid and reliable conjugation of the linker anchor to a ligand (for the POI or E3 ligase) that has been functionalized with an azide group.[17]

  • Modular Library Synthesis: This approach is exceptionally well-suited for PROTAC development, which often requires empirical optimization of the linker.[3] By preparing a set of azide-functionalized ligands and alkyne-containing linkers, researchers can rapidly generate a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader.[18]

  • Metabolically Robust Connection: The resulting 1,4-disubstituted triazole ring formed during the click reaction is not merely a linkage point; it is a rigid, planar, and metabolically stable isostere for an amide bond.[3][10]

Strategic Application and Experimental Protocols

The primary application of this linker anchor is in a modular PROTAC synthesis strategy. A typical workflow involves preparing an azide-functionalized warhead (for the POI) or anchor (for the E3 ligase) and then using a CuAAC reaction to couple it with 1-(But-3-yn-1-yl)-4,4-difluoropiperidine. The resulting intermediate is then elaborated to the final PROTAC.

Workflow cluster_inputs Starting Materials cluster_reactions Synthetic Steps POI_N3 Azide-Functionalized POI Ligand Click Protocol 1: CuAAC 'Click' Reaction POI_N3->Click Linker_Alkyne 1-(But-3-yn-1-yl)-4,4- difluoropiperidine Anchor Linker_Alkyne->Click E3_COOH E3 Ligase Ligand (with handle, e.g., -COOH) Coupling Protocol 2: Amide Coupling E3_COOH->Coupling Intermediate PROTAC Intermediate (POI-Linker) Click->Intermediate Intermediate->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC

Diagram 3: Modular PROTAC synthesis workflow using the anchor.

Protocol 1: CuAAC Conjugation of the Linker Anchor to an Azide-Functionalized Ligand

This protocol describes the core "click" reaction to form the PROTAC intermediate.

Rationale: This reaction utilizes a Cu(I) catalyst, generated in situ from CuSO₄ by the reducing agent sodium ascorbate, to join the terminal alkyne of the linker anchor with the azide of the POI ligand. The reaction is typically performed in a biphasic solvent system to accommodate both polar and non-polar reactants.

Materials:

  • Azide-functionalized POI ligand

  • 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each for a 0.1 mmol scale).

  • Addition of Linker: Add 1-(But-3-yn-1-yl)-4,4-difluoropiperidine (1.1 eq) to the solution and stir until homogeneous.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of sodium ascorbate (0.3 eq) in water (1 mL) and CuSO₄·5H₂O (0.1 eq) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution may change color, indicating the start of the reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of starting materials and the appearance of a new, more polar spot (the triazole product).

  • Work-up: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude intermediate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure POI-Linker intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Reagent Role Stoichiometry (eq)
Azide-LigandReactant1.0
Alkyne-AnchorReactant1.1 - 1.2
CuSO₄·5H₂OCatalyst Precursor0.05 - 0.1
Sodium AscorbateReducing Agent0.2 - 0.3
Table 1: Typical Reagent Stoichiometry for CuAAC Reaction.
Protocol 2: Final PROTAC Assembly via Amide Coupling

This protocol describes a representative subsequent step to couple the intermediate from Protocol 1 with an E3 ligase ligand containing a carboxylic acid.

Rationale: Standard peptide coupling reagents like HATU or HOBt/EDC are used to activate the carboxylic acid of the E3 ligase ligand, allowing for efficient formation of a stable amide bond with the secondary amine of the piperidine ring in the POI-Linker intermediate. A non-nucleophilic base like DIPEA is required to neutralize acid byproducts and facilitate the reaction.

Materials:

  • POI-Linker intermediate from Protocol 1

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Preparative HPLC system

Procedure:

  • Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand-acid (1.0 eq) and the POI-Linker intermediate (1.05 eq) in anhydrous DMF.

  • Base and Coupling Agent Addition: Add DIPEA (3.0 eq) to the solution, followed by the solid HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up (Precipitation): Once complete, pour the reaction mixture into a beaker of cold diethyl ether with vigorous stirring. The desired PROTAC product will often precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with additional cold diethyl ether.

  • Purification: Dissolve the crude solid in a minimal amount of DMSO or DMF and purify using preparative reverse-phase HPLC to obtain the final PROTAC with high purity (>95%).

  • Final Characterization: Confirm the identity, structure, and purity of the final PROTAC molecule via analytical HPLC, HRMS, and NMR spectroscopy.

Property Alkyl Linker Difluoropiperidine Linker Rationale
cLogP HighModerately LowerFluorine increases lipophilicity, but the N-heterocycle can increase polarity/solubility.[9][12]
Rotatable Bonds HighLowerThe ring structure reduces conformational flexibility.[10]
Aqueous Solubility LowImprovedThe basic nitrogen of the piperidine can be protonated, increasing solubility.[6][9]
Metabolic Stability VariablePotentially EnhancedThe C-F bonds are strong and can block sites of metabolism.[1][12]
Table 2: Illustrative Comparison of Physicochemical Properties.

Conclusion

The rational design of PROTAC linkers is paramount to achieving potent and drug-like protein degraders. The 1-(But-3-yn-1-yl)-4,4-difluoropiperidine anchor offers a sophisticated, multi-functional building block for this purpose. It combines the conformational rigidity and favorable physicochemical properties of a difluorinated heterocycle with the synthetic flexibility of a terminal alkyne for click chemistry. This combination enables the rapid, modular assembly of PROTAC libraries and provides a clear path to optimizing the critical linker component in targeted protein degradation programs. The protocols provided herein offer a robust framework for the successful incorporation of this advanced anchor into your PROTAC discovery workflow.

References

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. American Chemical Society. [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). ResearchGate. [Link]

  • Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

  • Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Tokyo University of Science. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. University of Southampton. [Link]

  • TARGETED PROTEIN DEGRADER LINKERS. JenKem Technology USA. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines. ACS Publications. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Click Chemistry for Basic Nitrogen-Containing Alkynes

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges when working with alkynes that contain basic nitrogen moieties, such as pyridines, imidazoles, anilines, and other nitrogen heterocycles. These substrates are notoriously challenging due to their tendency to inhibit the copper catalyst, leading to low yields and reaction failures.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these common hurdles and achieve high-yield, reliable click reactions.

Troubleshooting Guide: Question & Answer

This section directly addresses specific problems you might be facing in the lab.

Q1: My click reaction with a pyridine-containing alkyne has completely failed or is giving very low yields. What is the primary cause of this issue?

A1: The most common reason for failure is copper catalyst poisoning . The lone pair of electrons on the basic nitrogen atom of your alkyne (e.g., pyridine, imidazole) can act as a strong Lewis base. It chelates the catalytically active Cu(I) ion, forming a stable, inactive complex. This sequestration of the copper catalyst prevents it from participating in the catalytic cycle required for the cycloaddition reaction with the azide, effectively stopping the reaction. This issue is particularly pronounced with tridentate amine ligands, which can be outcompeted by certain basic substrates.[1]

CatalystPoisoning cluster_desired Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Cu_active Active Cu(I) Catalyst Alkyne Terminal Alkyne Cu_active->Alkyne Binds BasicAlkyne Basic N-Containing Alkyne (e.g., Pyridine) Cu_active->BasicAlkyne Binds strongly Azide Azide Alkyne->Azide Reacts with Triazole 1,4-Triazole Product Azide->Triazole Forms Triazole->Cu_active Regenerates InactiveComplex Inactive Cu(I) Complex (Poisoned Catalyst) BasicAlkyne->InactiveComplex Forms ProtectiveLigand Cu_I Cu(I) Ion Ligand Protective Ligand (e.g., THPTA) Cu_I->Ligand Binds strongly Active_Complex Stabilized, Active Cu(I)-Ligand Complex Ligand->Active_Complex Forms BasicAlkyne Basic N-Containing Alkyne Active_Complex->BasicAlkyne Resists poisoning by Reaction Proceeds to Triazole Product Active_Complex->Reaction Catalyzes reaction

Figure 2. A protective ligand stabilizes the Cu(I) catalyst, preventing substrate-induced poisoning and allowing the reaction to proceed.

Q3: I tried lowering the pH, but my reaction is still sluggish. Which specific ligands and copper sources do you recommend?

A3: When pH adjustment alone is insufficient, a combination of the right copper source and a robust ligand is critical.

  • Recommended Ligands: For aqueous or semi-aqueous systems, THPTA is highly recommended. It offers excellent water solubility and effectively protects the Cu(I) ion. [2]In organic solvents, TBTA and its derivatives are the standard. [3]For particularly challenging substrates, consider N-heterocyclic carbene (NHC) ligands, which form very strong bonds with copper and can be highly effective, though they may require anhydrous conditions. [3]* Copper Source: The most common and reliable method is to generate the active Cu(I) catalyst in situ. This is typically achieved by using Copper(II) sulfate (CuSO₄) in combination with a reducing agent, most commonly sodium ascorbate . This approach ensures a constant, low concentration of the active Cu(I) species, which minimizes side reactions and is more tolerant to oxygen than using Cu(I) salts directly.

  • Catalyst Preparation: It is best practice to pre-mix the CuSO₄ with the ligand (e.g., THPTA or TBTA) for a few minutes before adding it to the reaction mixture containing the alkyne and azide. [2][4]The final step should be the addition of the sodium ascorbate solution to initiate the reaction.

LigandRecommended Solvent(s)Key AdvantageCitation
THPTA Water, Aqueous Buffers, DMSO/WaterHigh water solubility, excellent for bioconjugation.[2]
TBTA Organic (DMSO, DMF, Toluene), some aqueous mixturesHigh efficiency in organic media, stabilizes Cu(I).[4][3]
BTTES Water, Aqueous BuffersRapid and non-invasive, used for imaging in biological systems.[5]
N-Heterocyclic Carbenes (NHCs) Organic (Toluene, THF)Very strong Cu(I) binding, highly active, good for challenging substrates.[3]

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for CuAAC with a basic nitrogen-containing alkyne? A: While the CuAAC reaction is generally tolerant of a wide pH range (4-12), for substrates with basic nitrogens, a slightly acidic to neutral pH of 6.0 to 7.5 is often optimal. [6][7][8]This range is typically sufficient to protonate problematic amines like pyridines (pKa ~5.2) and anilines (pKa ~4.6) without causing hydrolysis of other functional groups, such as amides. [7][9] Q: Can I just add more copper catalyst to overcome the poisoning? A: While increasing the catalyst loading can sometimes provide a brute-force solution, it is not an ideal strategy. Excess copper can lead to the formation of oxidative homocoupling byproducts (Glaser coupling) of your alkyne, increased difficulty in post-reaction purification to remove the metal, and potential toxicity in biological applications. Optimizing the pH and using a protective ligand is a more elegant and efficient solution.

Q: My reaction is performed in an organic solvent like DMF. Do I still need to worry about pH? A: While pH is formally a measure in aqueous solutions, the concept of acidity and basicity is still critical in organic solvents. If your reaction in DMF or DMSO is failing, the addition of a mild acid, such as acetic acid, in combination with a base like diisopropylethylamine (DIPEA), can serve a similar purpose. This combination can buffer the system and promote the formation of the key copper-acetylide intermediate while preventing catalyst sequestration. [10] Q: Are there any alternatives to copper-catalyzed click chemistry for these types of molecules? A: Yes. If CuAAC proves too challenging, you can explore Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction does not require a copper catalyst and is therefore immune to catalyst poisoning. It utilizes a strained cyclooctyne derivative that reacts directly with the azide. While SPAAC reagents can be more expensive, it is an excellent alternative for sensitive biological systems or when all attempts at optimizing CuAAC have failed. Another alternative is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which uniquely yields the 1,5-triazole regioisomer and can engage internal alkynes. [3][11]

Validated Experimental Protocols

Protocol 1: Optimized CuAAC for a Pyridine-Containing Alkyne in Aqueous Media

This protocol is designed for bioconjugation or reactions with water-soluble substrates.

Materials:

  • Alkyne-functionalized molecule (with basic nitrogen)

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water) [2]* Sodium Ascorbate stock solution (e.g., 300 mM in water, always freshly prepared ) [4]* Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0

Procedure:

  • In a microcentrifuge tube, combine your alkyne (1 equivalent) and azide (1.1 to 1.5 equivalents) in the pH 7.0 reaction buffer to a final alkyne concentration of 1-10 mM.

  • In a separate tube, prepare the catalyst premix. For a final reaction concentration of 1 mM CuSO₄, add 10 µL of 20 mM CuSO₄ solution to 10 µL of 100 mM THPTA solution. Vortex briefly and let it stand for 2 minutes. This creates a 1:5 Cu:Ligand ratio. [4]3. Add the catalyst premix to the alkyne/azide mixture. Vortex to ensure thorough mixing.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. For example, add 10 µL of a 300 mM stock solution to a 280 µL reaction volume for a final concentration of ~10 mM.

  • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, the reaction can be purified using standard methods appropriate for your molecule (e.g., HPLC, precipitation).

ProtocolWorkflow start Start step1 1. Combine Alkyne + Azide in pH 7.0 Buffer start->step1 step3 3. Add Catalyst Premix to Reactants step1->step3 step2 2. Prepare Catalyst Premix (CuSO₄ + THPTA) step2->step3 step4 4. Initiate with Fresh Sodium Ascorbate step3->step4 step5 5. Incubate at RT (1-4 hours) step4->step5 end End: Purify Product step5->end

Figure 3. Experimental workflow for the optimized aqueous CuAAC protocol.

References

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Publications. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). RSC Publishing. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications (RSC Publishing). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (n.d.). PMC. [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (n.d.). Jetir.org. [Link]

  • Optimization of the click reaction conditions a. (n.d.). ResearchGate. [Link]

  • Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. (2016). ResearchGate. [Link]

  • Substrates scope of (CuAAC) click chemistry of ASF with terminal alkynesa. (n.d.). ResearchGate. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). PMC. [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (2022). MDPI. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). MDPI. [Link]

  • Effects of Different Amines and Acids on CuAAC a entry amine (0.03.... (n.d.). ResearchGate. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

[1] Part 1: Core Directive & Critical Alert Status: SENSITIVE REAGENT Storage Class: Refrigerated (2–8°C) | Inert Atmosphere | Light Protected Executive Summary: 1-(But-3-yn-1-yl)-4,4-difluoropiperidine is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Critical Alert

Status: SENSITIVE REAGENT Storage Class: Refrigerated (2–8°C) | Inert Atmosphere | Light Protected

Executive Summary: 1-(But-3-yn-1-yl)-4,4-difluoropiperidine is a bifunctional building block combining a moderately basic tertiary amine with a reactive terminal alkyne.[1] Its stability is compromised by three primary vectors: oxidative N-oxide formation , trace-metal catalyzed alkyne coupling (Glaser) , and atmospheric CO₂ absorption .[1]

Unlike standard piperidines, the 4,4-difluoro substitution lowers the pKa of the nitrogen (approx.[1] pKa 8.2–8.5 vs. 11.0 for piperidine), reducing—but not eliminating—its basicity. However, the terminal alkyne moiety introduces a risk of exothermic polymerization if stored improperly.

Immediate Action Required:

  • Do not store in standard polyethylene (PE) vials for long periods; use glass or Teflon-lined containers.[1]

  • Do not store under air; headspace must be flushed with Argon or Nitrogen.

  • Do not expose to metallic spatulas or needles (specifically Copper/Iron) to prevent catalytic decomposition.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Visual Appearance Changes

Q: The clear oil has developed a yellow/brown tint. Is it still usable? A: Likely Yes, but requires purification. [1]

  • Diagnosis: Yellowing in tertiary amines typically indicates trace N-oxide formation or photo-oxidation.[1] In this specific molecule, it may also indicate early-stage oligomerization of the alkyne tail.[1]

  • Mechanism: The terminal alkyne is susceptible to aerobic oxidative coupling (Glaser coupling) if trace copper is present or if the container was not light-protected.

  • Action:

    • Check purity via ¹H NMR . Look for broadening of the alkyne proton triplet (~1.9–2.0 ppm) or new multiplets downfield (N-oxide region ~3.0–3.5 ppm).[1]

    • If purity is >90%, filter through a small pad of basic alumina or silica to remove colored polar impurities.

    • If degradation is significant (>10%), repurify via vacuum distillation (if scale permits) or flash chromatography.

Q: A white crystalline precipitate has formed in the oil. A: Critical Contamination (CO₂ Absorption).

  • Diagnosis: This is likely the ammonium bicarbonate/carbonate salt formed by the reaction of the basic piperidine nitrogen with atmospheric CO₂ and moisture.

  • Mechanism:

    
    [1]
    
  • Action:

    • Do not heat to melt the solid; this may polymerize the alkyne.

    • Dissolve the mixture in dry dichloromethane (DCM).

    • Wash rapidly with dilute NaOH (1M) or saturated NaHCO₃ to liberate the free base.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Issue 2: Analytical Anomalies

Q: My LC-MS shows a mass peak at [M+16] and [2M-2]. What happened? A: Oxidation and Dimerization.

  • [M+16]: Corresponds to the N-Oxide .[1] This occurs if the sample was stored without an inert gas blanket.

  • [2M-2]: Corresponds to the diyne dimer (Glaser coupling product:

    
    ). This indicates trace metal contamination (likely from a needle or spatula) and exposure to oxygen.
    
  • Prevention: Ensure all transfer tools are glass or high-grade stainless steel; avoid brass/copper fittings.[1]

Part 3: Mechanistic Insights & Visualization

To understand the storage risks, one must analyze the competing degradation pathways. The fluorine substitution at the 4-position provides metabolic stability but alters the electronic profile of the ring, making the nitrogen less nucleophilic yet still prone to oxidation.

Degradation Pathways Diagram

DegradationPathways Compound 1-(But-3-yn-1-yl)- 4,4-difluoropiperidine NOxide N-Oxide (Yellowing) Compound->NOxide Oxidation (Slow) Salt Ammonium Carbonate (White Precipitate) Compound->Salt CO₂ Absorption Dimer Diyne Dimer (Glaser Coupling) Compound->Dimer Oxidative Coupling Air Air Exposure (O₂ + CO₂) Air->NOxide Air->Salt Metal Trace Metals (Cu/Fe) Metal->Dimer Catalyst

Figure 1: Primary degradation vectors.[1] Note that metal contamination accelerates dimerization, while air exposure drives both salt formation and oxidation.[1]

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Re-Purification Protocol

Use this when purity drops below 95% but remains above 80%.[1]

  • Dissolution: Dissolve the crude material in Et₂O or DCM (10 mL per gram).

  • Basic Wash: Wash the organic layer with 10% aqueous Na₂CO₃ (2x). Rationale: Removes ammonium salts and traces of acidic impurities.

  • Drying: Dry organic layer over anhydrous MgSO₄ for 10 minutes.

  • Filtration: Filter through a sintered glass funnel. Avoid paper filters if possible to reduce fiber contamination.

  • Concentration: Rotary evaporate at <30°C bath temperature.

    • Warning: Do not overheat.[2][3][4][5] Terminal alkynes can polymerize exothermically if concentrated to dryness at high heat.

SOP-02: Long-Term Storage Setup
  • Container: Amber glass vial with a Teflon (PTFE) lined screw cap.

  • Atmosphere: Flush headspace with dry Argon for 15 seconds before sealing.

  • Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C for periods >1 month; 2-8°C is acceptable for active use (<1 month).

Part 5: Physical & Chemical Properties Data[2]

PropertyValueNotes
Molecular Formula C₉H₁₃F₂N
Molecular Weight 173.21 g/mol
Predicted pKa 8.2 – 8.5Lower than piperidine (11.[1]0) due to F-inductive effect [1].[1]
Physical State Colorless to Yellow OilViscosity increases with degradation.
Solubility DCM, MeOH, Et₂OPoor solubility in water (unless protonated).[1]
Incompatibility Strong Oxidizers, Copper, AcidsAvoid metal needles.[1]

References

  • PubChem. 4,4-Difluoropiperidine Compound Summary (CID 2758352).[1][6] National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). Formation of an alkyne during degradation of metal-alkylidyne complexes. Dalton Transactions, 2013. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving 4,4-Difluoropiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling reaction mixtures containing unreacted 4,4-difluoropiperidine. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling reaction mixtures containing unreacted 4,4-difluoropiperidine. This resource is designed for researchers, chemists, and process development professionals who encounter challenges in purifying their target compounds from this specific reagent. We will explore the underlying chemical principles and provide practical, field-tested protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4,4-difluoropiperidine that influence purification?

Understanding the fundamental properties of 4,4-difluoropiperidine is the first step in designing an effective purification strategy. Its basicity, polarity, and volatility are critical parameters.

The presence of two electron-withdrawing fluorine atoms on the 4-position of the piperidine ring has a significant impact on its basicity compared to piperidine itself. This reduced basicity (lower pKa of the conjugate acid) is a crucial consideration for acid-base extraction techniques.

Table 1: Physicochemical Properties of 4,4-Difluoropiperidine and Related Compounds

Property4,4-DifluoropiperidinePiperidine
Structure F₂C₅H₉NC₅H₁₁N
Molecular Weight 121.14 g/mol 85.15 g/mol
Boiling Point ~135-136 °C106 °C
pKa (of Conjugate Acid) ~9.3~11.12
Solubility Soluble in most organic solvents (DCM, EtOAc, THF). Partially soluble in water.Miscible with water and most organic solvents.

Data compiled from supplier information and established chemical principles.

Q2: I'm trying a standard aqueous wash to remove 4,4-difluoropiperidine, but it's not very effective. Why is this happening and how can I improve it?

This is a common issue stemming from the reduced basicity of 4,4-difluoropiperidine. A standard aqueous wash with a weak acid or even neutral water is often insufficient for complete removal.

The Underlying Chemistry: The goal of an acidic wash is to protonate the basic nitrogen atom of the piperidine. The resulting ammonium salt is an ionic species with significantly higher water solubility, causing it to partition into the aqueous phase, leaving your neutral organic product in the organic layer.

Because 4,4-difluoropiperidine is less basic than piperidine, a lower pH (i.e., a stronger acid solution) is required to ensure complete protonation.

Troubleshooting Protocol: Optimized Acidic Wash

  • Initial State: Your crude reaction mixture is dissolved in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Selection: Instead of water or saturated ammonium chloride, use a dilute solution of a stronger acid, such as 1M hydrochloric acid (HCl) or 5% citric acid in water.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 1M HCl solution.

    • Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently.

    • Allow the layers to separate completely. The protonated 4,4-difluoropiperidine hydrochloride salt will be in the upper aqueous layer.

    • Drain the lower organic layer.

  • Repeat: Perform the wash a second time with fresh 1M HCl solution to maximize removal.

  • Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to isolate your purified product.

G Product Desired Product (Neutral) Amine 4,4-Difluoropiperidine (Base) Salt Protonated Amine Salt (Water Soluble) Amine->Salt Protonation H_ion H+ Cl_ion Cl- caption Mechanism of Acidic Wash Extraction

Caption: Protonation of the amine by acid renders it water-soluble.

Q3: My target compound is acid-sensitive. How can I remove 4,4-difluoropiperidine without an acidic wash?

When your product contains acid-labile functional groups (e.g., acetals, silyl ethers), an acidic wash is not a viable option. In these cases, scavenger resins are an excellent alternative.

Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, effectively removing them from solution by simple filtration. For basic impurities like amines, acidic ion-exchange resins are ideal.

Recommended Scavenger Resin: Sulfonic Acid-Based Resins

Strongly acidic cation (SAC) exchange resins, such as those with sulfonic acid groups (-SO₃H), are highly effective. The low pKa of the sulfonic acid ensures efficient capture of the moderately basic 4,4-difluoropiperidine.

Experimental Protocol: Amine Scavenging with a Sulfonic Acid Resin

  • Resin Preparation:

    • Choose a sulfonic acid resin (e.g., Dowex® 50WX8, Amberlyst® 15).

    • Wash the resin with the solvent used in your reaction (e.g., DCM, THF) to swell it and remove any preservatives. A typical wash involves suspending the resin in the solvent, stirring for 15 minutes, and then removing the solvent by filtration or decantation. Repeat 2-3 times.

  • Scavenging:

    • Dissolve your crude reaction mixture in a suitable organic solvent.

    • Add the pre-washed scavenger resin. A common starting point is to use 3-5 molar equivalents of resin relative to the theoretical amount of excess amine.

    • Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. You can monitor the removal of the amine by TLC or LC-MS.

  • Isolation:

    • Once the scavenging is complete, simply filter the mixture to remove the resin. The resin beads will contain the bound 4,4-difluoropiperidine.

    • Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate in vacuo to yield your purified product.

Q4: I am using column chromatography. What is the best way to ensure baseline separation from 4,4-difluoropiperidine?

Co-elution with 4,4-difluoropiperidine during silica gel chromatography is a frequent problem due to its polarity. The basic nitrogen can interact strongly with the acidic silica surface, leading to peak tailing and poor separation.

Troubleshooting Strategy: Modifying the Mobile Phase

The most effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier competes with your amine for the active sites on the silica gel, preventing tailing and improving peak shape.

  • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Mechanism of Action: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups (Si-OH) on the silica surface. This effectively "masks" the active sites, allowing the less basic 4,4-difluoropiperidine to elute more cleanly and predictably, often with a lower retention factor (Rf), facilitating better separation from your desired, likely less polar, product.

Workflow: Choosing a Purification Strategy

The following decision tree can help guide your choice of the most appropriate purification method.

Caption: A workflow for selecting the optimal purification technique.

References

  • Acid-Base Extraction. LibreTexts Chemistry. [Link]

  • A Practical Guide to Scavenger Resins. Biotage. [Link]

  • The Use of Triethylamine in Chromatography. Chemistry Stack Exchange. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shift of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4,4-Difluoropiperidine Motif in Medicinal Chemistry In the landscape of modern drug discovery, the incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,4-Difluoropiperidine Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a wide array of pharmacokinetic and pharmacodynamic properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a valuable bioisostere for carbonyl groups and as a tool for fine-tuning properties such as metabolic stability, lipophilicity, and pKa. Its geminal fluorine atoms do not introduce a new chiral center but profoundly influence the electronic environment of the piperidine ring.

Understanding the precise structural and electronic characteristics of these fluorinated building blocks is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful analytical technique for this purpose. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exquisite sensitivity to subtle changes in the local electronic environment, making it an unparalleled probe for structural elucidation and conformational analysis.[3]

This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shift for 1-(But-3-yn-1-yl)-4,4-difluoropiperidine . In the absence of direct experimental data for this specific molecule, we will establish a robust predictive framework by comparing it to structurally related compounds and discussing the key factors that govern its chemical shift. We will also provide a detailed, field-proven protocol for its experimental determination.

Comparative Analysis of the ¹⁹F NMR Chemical Shift

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment. For the 4,4-difluoropiperidine core, the primary influences are the sp³-hybridized carbon to which the fluorines are attached and the electronic nature of the nitrogen substituent.

Based on established data, the chemical shift for fluorine atoms on a saturated, aliphatic -CF₂- group typically falls within a well-defined region.

Compound/MoietyN-SubstituentSolventReported ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)Citation
General Aliphatic -CF₂- Group N/AVariable-70 to -140
4,4-Difluoroproline Derivatives Acetyl (Ac)Implicit Water (Calculated)-95 to -110 (approx.) [4]
4,4-Difluoropiperidine (Parent) -HNot Specified~ -91.5 (Predicted based on analogues)
1-(But-3-yn-1-yl)-4,4-difluoropiperidine (Target) -CH₂(CH₂)C≡CHCDCl₃ (Predicted)-90 to -105 N/A

Analysis and Prediction:

The parent 4,4-difluoropiperidine provides the foundational chemical shift value. The nitrogen substituent plays a critical role in modulating the electron density around the gem-difluoro group.

  • Inductive Effects : The N-substituent exerts its influence primarily through inductive effects transmitted through the sigma bonds of the piperidine ring. The but-3-yn-1-yl group on our target molecule is an alkyl chain. Alkyl groups are generally considered weakly electron-donating. This would be expected to slightly increase electron density at the C4 position compared to the parent amine (-H), leading to increased shielding and a potential upfield shift (a more negative ppm value).

  • Comparison with Analogues : In 4,4-difluoroproline derivatives, the diastereotopic fluorines show chemical shifts in the -95 to -110 ppm range.[4] While the five-membered ring of proline differs from the six-membered piperidine ring, this provides a reasonable benchmark. The general range for aliphatic -CF₂- groups is broad but consistently places the signal significantly upfield from the CFCl₃ reference.[5]

Predicted Chemical Shift for 1-(But-3-yn-1-yl)-4,4-difluoropiperidine:

Considering the baseline shift of the 4,4-difluoropiperidine core and the weakly electron-donating nature of the N-alkyl substituent, the ¹⁹F NMR signal is predicted to be a single resonance (as the two fluorine atoms are chemically equivalent) in the range of -90 to -105 ppm when measured in a common organic solvent like CDCl₃ and referenced to CFCl₃. This signal would likely appear as a triplet due to coupling with the adjacent protons on C3 and C5 of the piperidine ring, which would be further complicated by long-range couplings.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

To validate the predicted chemical shift and characterize the target molecule, the following experimental protocol is recommended. This protocol is designed to yield a high-quality, high-resolution ¹⁹F NMR spectrum.

Step 1: Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Referencing (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6] Alternatively, referencing can be performed externally using a sealed capillary containing a reference compound or by using the spectrometer's lock signal (Unified Scale).

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.

Step 2: NMR Spectrometer Setup

  • Insertion and Locking: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Tuning and Matching: Tune and match the ¹⁹F channel of the NMR probe to the sample. This is a critical step to ensure optimal sensitivity and pulse performance.

Step 3: Data Acquisition

  • Pulse Program: Select a standard 1D ¹⁹F pulse sequence. For a simple spectrum where fluorine signals are observed as singlets, a proton-decoupled pulse sequence is used (e.g., zgfhigqn on Bruker systems). To observe H-F coupling, a non-decoupled pulse-acquire sequence should be used.

  • Spectral Parameters:

    • Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all potential signals are captured. Center the offset (O1p) around the expected region, for instance, -100 ppm.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. For accurate quantitative measurements, this delay should be at least 5 times the T₁ of the fluorine nucleus of interest.[2]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an excellent signal-to-noise ratio.

Step 4: Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the internal standard (if used) or externally to CFCl₃ (δ = 0.00 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl3) weigh->dissolve reference 3. Add Internal Standard (Optional, e.g., TFA) dissolve->reference transfer 4. Transfer to NMR Tube reference->transfer insert 5. Insert & Lock transfer->insert tune 6. Tune & Match ¹⁹F Probe insert->tune pulse 7. Select Pulse Program (e.g., zgfhigqn) tune->pulse params 8. Set Parameters (SW, AQ, D1, NS) pulse->params acquire 9. Acquire Data (FID) params->acquire ft 10. Fourier Transform acquire->ft phase 11. Phase & Baseline Correct ft->phase ref_spec 12. Reference Spectrum phase->ref_spec

Caption: Workflow for acquiring the ¹⁹F NMR spectrum.

Key Factors Influencing the ¹⁹F Chemical Shift

The experimentally observed chemical shift can be influenced by several factors. Understanding these provides the causality behind experimental choices and aids in spectral interpretation.

  • Electronic Effects of Substituents: This is the most dominant factor. The electron-withdrawing or -donating nature of the N-substituent will deshield or shield the fluorine nuclei, respectively, causing downfield (less negative) or upfield (more negative) shifts.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment around the fluorine atoms, leading to shifts of several ppm. Consistency in solvent choice is crucial when comparing data across different samples.

  • Temperature: Temperature can affect conformational equilibria of the piperidine ring (chair-boat interconversion). Since the axial and equatorial positions have different magnetic environments, a change in their population average can lead to a shift in the observed resonance.

  • Concentration: At high concentrations, intermolecular interactions can become more significant, potentially causing minor shifts in the observed chemical shift.

Diagram of Influencing Factors

G chem_shift ¹⁹F Chemical Shift (δ, ppm) electronics Electronic Effects (N-Substituent) electronics->chem_shift Inductive Effects solvent Solvent Effects (Polarity, H-Bonding) solvent->chem_shift Intermolecular Forces conformation Conformation (Ring Pucker) conformation->chem_shift Anisotropic Effects temp Temperature temp->chem_shift Affects Average temp->conformation Affects Equilibrium

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

Conclusion

While an experimental spectrum for 1-(But-3-yn-1-yl)-4,4-difluoropiperidine is not publicly available, a robust prediction based on the well-understood principles of ¹⁹F NMR spectroscopy places its chemical shift in the -90 to -105 ppm range relative to CFCl₃. This prediction is grounded in the typical values observed for aliphatic gem-difluoro moieties and considers the electronic contribution of the N-alkyl substituent.

This guide provides both the theoretical framework for understanding this prediction and a detailed, practical protocol for its empirical verification. For any researcher working with novel fluorinated scaffolds, ¹⁹F NMR is not merely a characterization tool but a precise reporter on the electronic and conformational state of the molecule, providing invaluable insights for drug design and development.

References

  • Fluorine NMR. (n.d.). University of Sheffield. Retrieved from [Link]

  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Lambert, J. B., & Keske, R. G. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. The Journal of Organic Chemistry, 33(11), 4295–4298. [Link]

  • ¹⁹F NMR Reference Standards. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 27). In Wikipedia. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Gimenez, D., Phelan, A., Murphy, C. D., & Cobb, S. L. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–318. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(23), 4339. [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). ¹⁹F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. [Link]

  • Sal-like, M., et al. (2020). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Journal of the American Chemical Society, 142(5), 2553–2563. [Link]

Sources

Comparative

A Comparative Guide on the Metabolic Stability of 4,4-Difluoropiperidines Versus Non-Fluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a paramount consideration. A molecule's susce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a paramount consideration. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Within the medicinal chemist's toolkit, the strategic incorporation of fluorine has emerged as a robust strategy to enhance metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of 4,4-difluoropiperidines against their non-fluorinated analogs, supported by experimental data, detailed protocols, and mechanistic insights to empower rational drug design.

The Rationale for Fluorination: Blocking Metabolic "Soft Spots"

The piperidine moiety is a ubiquitous scaffold in a vast number of approved drugs and clinical candidates. While its physicochemical properties are often favorable for target engagement, the piperidine ring can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[1][2][3] Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation at the carbon atoms of the ring.[4][5] These metabolic transformations can lead to rapid clearance of the drug from the body, diminishing its therapeutic efficacy.

The introduction of fluorine atoms, particularly the gem-difluoro group at the 4-position of the piperidine ring, is a tactic employed to "shield" the molecule from metabolic attack. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes.[6] By replacing hydrogen atoms at a metabolically vulnerable position with fluorine, chemists can effectively block or significantly slow down oxidative metabolism, thereby extending the compound's half-life and improving its bioavailability.[6]

Quantitative Comparison of Metabolic Stability: Experimental Evidence

The impact of 4,4-difluorination on metabolic stability is best illustrated through direct comparative in vitro studies. The following table summarizes experimental data from a study that directly compared the metabolic stability of a non-fluorinated piperidine-containing compound with its mono- and di-fluorinated analogs in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

AnalogStructureModificationt½ (min)CLint (µL/min/mg protein)
Parent CompoundAdamantan-1-yl-piperidin-1-yl-methanoneNon-fluorinated piperidine35.754.1
Analog CAdamantan-1-yl-(4-fluoropiperidin-1-yl)methanoneMono-fluorinated piperidine48.235.8
Analog D Adamantan-1-yl-(4,4-difluoropiperidin-1-yl)methanone Di-fluorinated piperidine >60 <23.1
Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its fluorinated analogs in human liver microsomes.

The data clearly demonstrates a significant enhancement in metabolic stability with the introduction of fluorine. The 4,4-difluorinated analog (Analog D) exhibited the most profound effect, with a half-life greater than 60 minutes and a significantly lower intrinsic clearance compared to the non-fluorinated parent compound. This "metabolic blocking" effect of gem-difluorination is a powerful demonstration of its utility in medicinal chemistry.

It is important to note, however, that the effects of fluorination can be context-dependent. In some cases, the introduction of fluorine at the 4-position of the piperidine ring has been shown to negatively impact the compound's potency, suggesting that while metabolic stability may be improved, the overall therapeutic profile of the molecule must be carefully evaluated.[7]

Mechanistic Insights into Enhanced Stability

The observed increase in metabolic stability of 4,4-difluoropiperidines can be attributed to several factors:

  • Steric Hindrance: The fluorine atoms, being larger than hydrogen atoms, can sterically hinder the approach of the substrate to the active site of the metabolizing enzyme.

  • Electronic Effects: The high electronegativity of fluorine atoms can withdraw electron density from the piperidine ring, making it less susceptible to oxidative attack by CYP enzymes.[8] This alteration in the electronic properties of the molecule can disfavor the initial steps of the metabolic process.

  • Altered Binding Conformation: The introduction of fluorine can influence the preferred conformation of the piperidine ring, which may result in a binding mode at the enzyme's active site that is less favorable for metabolism.[9][10]

The following diagram illustrates the proposed metabolic pathways for a generic N-substituted piperidine and how 4,4-difluorination can block these pathways.

cluster_0 Non-Fluorinated Piperidine Metabolism cluster_1 4,4-Difluoro-Piperidine Metabolism Non-Fluorinated N-Substituted Piperidine Metabolite1 Hydroxylated Metabolite (at C4) Non-Fluorinated->Metabolite1 CYP450 Oxidation Metabolite2 N-Dealkylated Metabolite Non-Fluorinated->Metabolite2 CYP450 Oxidation Fluorinated N-Substituted 4,4-Difluoropiperidine Blocked Metabolism Blocked at C4 Fluorinated->Blocked Metabolite3 N-Dealkylated Metabolite Fluorinated->Metabolite3 CYP450 Oxidation

Caption: Metabolic pathways of non-fluorinated vs. 4,4-difluorinated piperidines.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism and pharmacokinetics (DMPK) studies.[6][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.

Materials:

  • Test compounds (non-fluorinated and 4,4-difluorinated piperidine analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Microsomal Incubation Medium Preparation: Prepare the incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the microsomal suspension.

  • Time Points and Reaction Termination:

    • Remove aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Self-Validating System:

  • Positive Controls: Include compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the metabolic competency of the liver microsomes.

  • Negative Control: A control incubation without the NADPH regenerating system should be included for each test compound to assess for any non-enzymatic degradation.

The following diagram illustrates the workflow for the in vitro microsomal stability assay.

Start Prepare Reagents (Compounds, Microsomes, Buffer, NADPH) Incubate Incubate at 37°C Start->Incubate Sample Take Samples at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Terminate Terminate Reaction (Cold Acetonitrile + Internal Standard) Sample->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a 4,4-difluoro moiety into a piperidine scaffold is a highly effective strategy for enhancing metabolic stability. Experimental data demonstrates that this modification can significantly increase the metabolic half-life and reduce the intrinsic clearance of piperidine-containing compounds. This improvement is attributed to a combination of steric and electronic effects that hinder the metabolic action of CYP450 enzymes. While the benefits of fluorination are compelling, it is crucial to assess the impact of this modification on the overall pharmacological profile of the drug candidate, including its potency and selectivity. The in vitro microsomal stability assay provides a robust and reliable method for evaluating the metabolic stability of fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug discovery and development process.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Pecic, S., et al. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. ResearchGate. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. [Link]

  • Słoczyńska, K., et al. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. 2019;69(3):345-361. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Zientek, M., et al. Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Prediction of in vitro intrinsic clearance from hepatocytes: Comparison of suspensions and monolayer cultures. Drug Metabolism and Disposition. 2005;33(1):113-121. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. 2020;26(34):7558-7562. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. University of Cambridge. [Link]

  • Biochemistry, Cytochrome P450. StatPearls. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]

  • Prediction of in vitro intrinsic clearance from hepatocytes: Comparison of suspensions and monolayer cultures. Research Explorer - The University of Manchester. [Link]

Sources

Validation

A Senior Application Scientist's Guide to D4 Receptor Antagonists: A Comparative Analysis of Fluorinated and Non-Fluorinated Ligand Affinities

Introduction: The Dopamine D4 Receptor as a Therapeutic Target The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a significant target in modern pharmacology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a significant target in modern pharmacology and neuroscience.[1] Primarily expressed in the frontal cortex, medulla, and limbic system, the D4R is implicated in a range of neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[1] Its activation by dopamine triggers a Gi/o-coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] This central role in neuromodulation makes the development of selective D4R antagonists a high-priority area in drug discovery. A key strategy that has emerged for optimizing the potency, selectivity, and pharmacokinetic profile of these antagonists is the strategic incorporation of fluorine.[2][3]

This guide provides an in-depth comparison of fluorinated and non-fluorinated D4 receptor antagonists, delving into the physicochemical principles that govern their binding affinities and offering the experimental frameworks necessary to validate these interactions.

The Fluorine Advantage: Physicochemical Properties and Pharmacological Impact

The substitution of hydrogen with fluorine, an element only slightly larger (van der Waals radius of 1.47 Å vs. 1.20 Å for H), can induce profound changes in a molecule's biological activity.[4][5] This is not merely an isosteric replacement but a strategic modulation of electronic and metabolic properties.

  • High Electronegativity: As the most electronegative element, fluorine creates a strong dipole in the carbon-fluorine (C-F) bond.[6] This can lead to productive electrostatic interactions with the receptor binding pocket and influence the acidity or basicity (pKa) of nearby functional groups, which is often critical for the key salt-bridge interaction with aspartate residues in aminergic receptors.[4][7]

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[6] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][6]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. This "conformational steering" can lock the ligand into a bioactive conformation that is more favorable for binding to the D4 receptor, thus enhancing affinity.[2]

  • Lipophilicity Modulation: While a single fluorine atom can slightly increase lipophilicity (LogP), fluorinated groups like trifluoromethyl (CF₃) can significantly alter it, impacting membrane permeability and the ability to cross the blood-brain barrier—a critical factor for CNS-targeted drugs.[6][8][9]

Comparative Analysis of D4 Receptor Binding Affinity

The impact of fluorination on binding affinity is highly context-dependent, relying on the specific location of the fluorine atom within the ligand's structure and the topology of the D4R binding pocket. While a universal rule is elusive, structure-activity relationship (SAR) studies often reveal that targeted fluorination can lead to significant gains in potency and selectivity.[10]

Below is a table summarizing the binding affinities (Ki values) for a selection of fluorinated and non-fluorinated D4 receptor ligands. A lower Ki value indicates higher binding affinity.

Compound ClassCompound Name / IDFluorination StatusD4R Ki (nM)Selectivity over D2RSelectivity over D3RReference(s)
Indolin-2-ones 4c (4-Hydroxybenzyl derivative)Non-Fluorinated0.53630-fold2450-fold[11]
Chromeno[3,4-c]pyridin-5-ones [(18)F]FMTP Fluorinated4.3High (not quantified)High (not quantified)[12]
Piperidines 8 (4-benzyl derivative)Non-Fluorinated~1.6>1000-fold>1000-fold[13]
4-Phenylpiperazines (R)-BAK2-66 Fluorinated25.82.5-fold21-fold[14]
Typical Antipsychotics Fluphenazine Fluorinated (CF₃)< 20VariableVariable[15]
Typical Antipsychotics Chlorpromazine Non-Fluorinated< 20VariableVariable[15]

Analysis of Structure-Activity Relationships (SAR):

From the data, it is evident that both fluorinated and non-fluorinated compounds can achieve high affinity for the D4 receptor. For instance, the non-fluorinated indolin-2-one derivative 4c exhibits exceptional sub-nanomolar potency and remarkable selectivity.[11] However, the strategic introduction of fluorine, as seen in [(18)F]FMTP , also yields a highly potent antagonist.[12] The trifluoromethyl group in typical antipsychotics like Fluphenazine contributes to its overall pharmacological profile, including its high affinity for D2-like receptors.[15]

The key insight is that fluorine is not a "magic bullet" but a precision tool. Its benefit arises from its ability to fine-tune electronic and steric properties to better complement the D4R's unique binding site. Studies have shown that fluorination at the ortho position of an aromatic ring is often favorable for increasing potency at aminergic GPCRs, whereas fluorination of aliphatic linkers can sometimes decrease activity.[10] The enhanced binding affinity observed in some fluorinated compounds can be attributed to the formation of specific interactions, such as hydrogen bonds or dipole-dipole interactions, that are not possible with the non-fluorinated analog.[4][16]

Experimental Workflow: Quantifying D4 Receptor Binding Affinity

To empirically determine and compare the binding affinities of novel compounds, a competitive radioligand binding assay is the gold standard. This protocol provides a robust and self-validating system for obtaining the inhibition constant (Ki) of a test compound at the human D4 receptor.

Protocol: Competitive Radioligand Binding Assay for D4R

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the D4 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone (a well-characterized D2-like antagonist radioligand).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Test Compounds: Fluorinated and non-fluorinated antagonists, dissolved in DMSO and serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filters (GF/B or GF/C), presoaked in 0.3-0.5% polyethyleneimine (PEI). Brandel 96-well plate harvester or equivalent.

  • Scintillation Cocktail and Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen hD4R cell membranes on ice. Homogenize gently and dilute in ice-cold Binding Buffer to a final concentration that yields sufficient signal (typically 5-20 µg of protein per well). Keep the membrane preparation on ice at all times.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of Binding Buffer (with vehicle, e.g., DMSO), and 50 µL of [³H]Spiperone.

    • Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of (+)-Butaclamol (10 µM), and 50 µL of [³H]Spiperone.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the serially diluted test compound, and 50 µL of [³H]Spiperone.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[17][18]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter plate using a cell harvester. The PEI pre-treatment reduces non-specific binding of the radioligand to the filter.

  • Washing: Wash the filters 3-4 times with 1 mL of ice-cold Wash Buffer per well to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and allow it to equilibrate for at least 4 hours before counting the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D4 receptor.[17]

Visualizing the Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hD4R Membranes P2 Serially Dilute Test Compounds P3 Prepare Radioligand & Controls A1 Combine Membranes, Compound & Radioligand in 96-well Plate P3->A1 Plate Components A2 Incubate (60-90 min, RT) A1->A2 A3 Harvest via Rapid Vacuum Filtration A2->A3 A4 Wash Filters (3x) with Ice-Cold Buffer A3->A4 D1 Dry Filters & Add Scintillation Cocktail A4->D1 Process Filters D2 Count Radioactivity (CPM) D1->D2 D3 Calculate IC50 from Dose-Response Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Molecular Interactions and Signaling

The D4 receptor signals by coupling to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels. This mechanism is fundamental to its role in modulating neuronal excitability.

D4R_Signaling_Pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Activates Antagonist D4R Antagonist (Fluorinated or Non-) Antagonist->D4R Blocks Gi Gi/o Protein (Inactive) D4R->Gi Activates Gi_active Gi/o Protein (Active) Gi->Gi_active GDP -> GTP AC Adenylyl Cyclase (AC) Gi_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Decreased Neuronal Excitability cAMP->Response Leads to Ligand_Interaction cluster_receptor D4 Receptor Binding Pocket cluster_ligand Asp Asp (D3.32) Ser Ser (e.g., S5.46) Hydrophobic Hydrophobic Pocket Ligand Core Scaffold N Basic Nitrogen (N+) Ligand->N Aryl Aryl Ring Ligand->Aryl N->Asp Salt Bridge (Primary Anchor) Aryl->Hydrophobic Hydrophobic Interaction X X Aryl->X X->Ser Potential Interaction (X = F: H-bond, Dipole) (X = H: Weaker/No Interaction)

Caption: Conceptual model of antagonist interactions in the D4R pocket.

Conclusion

The strategic incorporation of fluorine is a powerful and nuanced tool in the design of dopamine D4 receptor antagonists. It is not a guaranteed path to higher affinity, as the effect is exquisitely dependent on the position of the substitution and the local environment of the receptor's binding pocket. However, by leveraging fluorine's unique physicochemical properties, medicinal chemists can modulate pKa, block metabolic degradation, and introduce novel receptor interactions. [5][19]This often translates into improved binding affinity, greater selectivity, and more favorable pharmacokinetic profiles. The robust experimental framework of the competitive radioligand binding assay remains the definitive method for quantifying these improvements and guiding the rational design of the next generation of D4R-targeted therapeutics.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Sun, S., & Adejare, A. (2006, July 1). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.
  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-64.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Sun, S., & Adejare, A. (2009, August 15). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.
  • Di Donato, L., & Iovino, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Sun, S., & Adejare, A. (2025, August 7). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Dopamine D4 Receptor Antagonists.
  • Apollo Scientific. (2026, January 19).
  • Okiyama, Y., et al. (2026, January 14).
  • (n.d.). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Ingenta Connect.
  • Draper, T. L., et al. (n.d.).
  • Draper, T. L., et al. (2019, March 18). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy.
  • Wang, Y., et al. (2005, September 15). Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP)
  • Luedtke, R. R., et al. (2011, March 24). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed.
  • LaHoste, G. J., et al. (1995, August).
  • Kupnicka, P., et al. (2020, March 29). Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R)
  • Satała, G., et al. (2021, November 8). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Semantic Scholar.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Szałaj, N., et al. (2024, January 6). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. MDPI.
  • Kumar, A., et al. (2014, March 24). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.
  • Chero, G., et al. (n.d.).

Sources

Comparative

The Gem-Difluoro Effect in Piperidine Scaffolds: A Comparative Guide to Conformational Bias and Physicochemical Properties

Topic: Impact of gem-difluoro substitution on piperidine ring conformation Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of gem-difluoro substitution on piperidine ring conformation Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from high basicity (leading to poor membrane permeability and hERG liability) and rapid oxidative metabolism. The introduction of a gem-difluoro (


) group is a proven strategy to modulate these properties.

This guide objectively compares the two most critical substitution patterns—3,3-difluoropiperidine and 4,4-difluoropiperidine —against the unsubstituted parent. We analyze how the specific placement of fluorine atoms dictates ring puckering, basicity (


), and lipophilicity (

), providing a roadmap for rational scaffold selection.
Mechanistic Principles: The Physics of Fluorine Substitution

To deploy gem-difluoro piperidines effectively, one must understand the underlying electronic forces. Fluorine is not merely a "hydrogen blocker"; it is an electronic director.

The Gauche Effect & Hyperconjugation

Unlike bulky alkyl groups that prefer anti-periplanar positions to avoid steric clash, fluorine often prefers to be gauche (synclinal) to adjacent electron-rich centers (like the nitrogen lone pair or other heteroatoms).[2]

  • Hyperconjugation (

    
    ):  The C-F bond has a low-lying antibonding orbital (
    
    
    
    ).[3] Electron density from an adjacent anti-periplanar C-H bond can donate into this orbital, stabilizing specific conformations.[4]
  • Charge-Dipole Interaction: In protonated piperidines (common at physiological pH), an axial fluorine can stabilize the positive charge on nitrogen via through-space electrostatic attraction (

    
    ).
    
The Inductive Effect (

Modulation)

Fluorine is the most electronegative element. Placing it on the piperidine ring pulls electron density away from the nitrogen, lowering the


 of the conjugate acid.
  • Proximity Rule: The closer the

    
     group is to the nitrogen, the stronger the basicity depression.
    
Comparative Analysis: 3,3-Difluoro vs. 4,4-Difluoro vs. Unsubstituted

The choice between a 3,3- and 4,4-substitution pattern is rarely arbitrary; it dictates the physicochemical profile of the molecule.

Table 1: Physicochemical & Conformational Comparison
FeatureUnsubstituted Piperidine 3,3-Difluoropiperidine 4,4-Difluoropiperidine
Basicity (

)
~11.0 (Highly Basic)~8.0 – 9.0 (Modulated)~9.5 – 10.0 (Slightly Lower)
Lipophilicity (

)
LowModerate IncreaseModerate Increase

Low (Mostly Ionized)High (Significant Neutral Fraction)Low/Med (Mostly Ionized)
Metabolic Stability Poor (C-H oxidation)Excellent (Blocks

-oxidation)
Good (Blocks remote oxidation)
Conformation Chair (Flexible)Distorted Chair / Twist Flattened Chair
Dipole Moment ~1.1 D~3.5 D (Strong Vector)~2.0 D
Deep Dive: 3,3-Difluoropiperidine
  • The "Basicity Switch": By placing the fluorines at the

    
    -position (C3), the inductive effect is strong enough to drop the 
    
    
    
    by 2–3 log units. This is critical for improving CNS penetration, as it increases the fraction of neutral molecule available to cross the blood-brain barrier.
  • Conformational Lock: The 3,3-difluoro motif introduces a bias. One fluorine is forced into an axial position.[1][4] This axial fluorine often engages in electrostatic stabilization with the protonated nitrogen, locking the ring into a specific chair conformation and reducing the entropic penalty of binding to a protein target.

Deep Dive: 4,4-Difluoropiperidine
  • The "Metabolic Blocker": Located at the

    
    -position (C4), the inductive effect on the nitrogen is weak. The primary utility here is blocking metabolic "soft spots" (CYP450 oxidation at C4) without drastically altering the electronic character of the amine.
    
  • Steric Impact: The 4,4-substitution widens the C-C-C bond angle at the 4-position (due to F-F repulsion), slightly flattening the chair but generally retaining the overall shape of the parent piperidine.

Conformational Decision Logic (Graphviz)

The following diagram illustrates the decision process for selecting a scaffold based on the desired pharmacological outcome.

PiperidineSelection Start Goal: Optimize Piperidine Core CheckPka Is the basicity (pKa > 10) causing permeability issues? Start->CheckPka CheckMetab Is the molecule unstable (high clearance)? CheckPka->CheckMetab No Route33 Select 3,3-Difluoropiperidine CheckPka->Route33 Yes (Need lower pKa) CheckMetab->Route33 Yes (Metabolic Hotspot at C3) Route44 Select 4,4-Difluoropiperidine CheckMetab->Route44 Yes (Metabolic Hotspot at C4) Result33 Outcome: - pKa drops ~2-3 units - Increased LogD7.4 - Rigidified conformation Route33->Result33 Result44 Outcome: - pKa drops <1 unit - Blocks C4 oxidation - Retains parent shape Route44->Result44

Figure 1: Decision logic for selecting gem-difluoro substitution patterns based on ADME liabilities.

Experimental Protocols for Validation

To confirm the conformation and


 shifts, the following self-validating protocols are recommended.
Protocol A: NMR Conformational Analysis (

HOESY)

Standard 1D NMR is insufficient for assigning axial/equatorial preference in flexible rings. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is required.

  • Sample Prep: Dissolve 5-10 mg of the compound in a non-polar solvent (

    
    ) and a polar solvent (
    
    
    
    ) to assess solvent dependency.
  • Acquisition:

    • Run standard

      
       and 
      
      
      
      spectra.
    • Run 2D

      
       HOESY. Set mixing time (
      
      
      
      ) to 300-500 ms.
  • Analysis:

    • Look for NOE cross-peaks between Fluorine signals and protons on the ring.

    • Interpretation: Strong NOE between F and the axial protons at C2/C6 indicates the Fluorine is equatorial. Conversely, NOE to equatorial protons (or lack of strong cross-ring NOEs) suggests the Fluorine is axial.

    • Causality Check: If the spectrum simplifies at low temperature (-40°C), the ring is flipping rapidly at room temperature.

Protocol B:

Determination (Potentiometric Titration)

Calculated


 (c

) software often fails with fluorinated amines. Experimental measurement is mandatory.
  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Method:

    • Prepare a 10 mM stock solution in DMSO.

    • Titrate in 0.15 M KCl (aq) from pH 2.0 to pH 12.0.

    • Perform titrations in triplicate.

  • Validation:

    • Include a standard (e.g., unsubstituted piperidine, known

      
       11.22) in the run.[5]
      
    • If the 3,3-difluoro derivative shows a

      
       > 10, check for aggregation or precipitation (common false positive).
      
Experimental Workflow Diagram (Graphviz)

Workflow Compound Synthesized gem-difluoro Analog Step1 1. Potentiometric Titration (Determine pKa) Compound->Step1 Step2 2. LogD7.4 Measurement (Shake-flask / HPLC) Step1->Step2 Decision Is pKa < 9.0 AND LogD > 1.0? Step2->Decision Step3 3. NMR Analysis (HOESY / Low Temp) Decision->Step3 Yes Discard Re-design Scaffold Decision->Discard No Step4 4. X-Ray Crystallography (Definitive Structure) Step3->Step4

Figure 2: Validation workflow for characterizing fluorinated piperidine scaffolds.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(But-3-yn-1-yl)-4,4-difluoropiperidine

As a novel compound at the forefront of research, 1-(But-3-yn-1-yl)-4,4-difluoropiperidine lacks a comprehensive, publicly available toxicological profile. This guide, therefore, is built upon a foundational principle of...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, 1-(But-3-yn-1-yl)-4,4-difluoropiperidine lacks a comprehensive, publicly available toxicological profile. This guide, therefore, is built upon a foundational principle of laboratory safety: treat all compounds of unknown toxicity with a high degree of caution. By analyzing the hazards associated with its core chemical structures—the 4,4-difluoropiperidine ring and the terminal alkyne chain—we can establish a robust framework for personal protective equipment (PPE) and safe handling. This document provides the essential, immediate safety protocols and operational plans necessary for researchers, scientists, and drug development professionals.

Hazard Assessment by Structural Analogy

To determine the appropriate level of protection, we must first understand the potential risks. This assessment is derived from safety data for structurally related compounds.

  • The 4,4-Difluoropiperidine Core: The primary hazards of this molecule are likely to originate from the difluoropiperidine moiety. Safety Data Sheets (SDS) for analogous compounds, such as 4,4-Difluoropiperidine and its hydrochloride salt, consistently identify several key risks. These compounds are classified as causing serious eye irritation and skin irritation[1][2][3][4]. Furthermore, they may cause respiratory irritation and are considered harmful if inhaled, swallowed, or if they come into contact with the skin[3][4][5]. In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF)[2][6].

  • The Butynyl (Alkyne) Tail: The terminal alkyne group introduces additional considerations. While less of a direct contact hazard compared to the piperidine core, terminal alkynes can have specific reactivity. More relevant to handling, if the compound is a finely divided solid, there is a potential for a dust aerosol to be explosive under certain conditions[7].

Synthesized Hazard Profile: Based on this analysis, 1-(But-3-yn-1-yl)-4,4-difluoropiperidine must be handled as a substance that is, at a minimum:

  • A severe eye and skin irritant.

  • A respiratory tract irritant.

  • Acutely toxic via inhalation, ingestion, and dermal absorption.

Core PPE Requirements: A Multi-Layered Defense

The cornerstone of safety when handling this compound is a combination of engineering controls and a meticulous PPE protocol. The primary engineering control is a certified and properly functioning chemical fume hood , which is mandatory for all operations involving this material[6][8].

Step-by-Step PPE Protocol

1. Hand Protection: The First Barrier Chemical-resistant gloves are essential to prevent dermal exposure[9]. Due to the unknown permeation characteristics of this specific molecule, a double-gloving strategy is required.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A second, slightly larger nitrile glove.

  • Rationale: This approach provides a robust barrier against incidental contact. Should the outer glove become contaminated, it can be safely removed without exposing the skin, leaving a clean inner glove for immediate protection. Always inspect gloves for visible defects before use and change them immediately upon known or suspected contact with the chemical[10]. For extended procedures, consult a glove compatibility chart for materials with superior resistance.

2. Eye and Face Protection: Non-Negotiable Protecting your eyes from splashes and vapors is critical.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required for all laboratory work[11].

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is mandatory when there is a heightened risk of splashes, such as when handling quantities greater than 1 liter, performing a highly exothermic reaction, or working with a system under positive or negative pressure[10][11]. A face shield alone is insufficient and must always be paired with goggles[11].

3. Protective Clothing: Shielding the Body Your personal clothing offers inadequate protection.

  • Laboratory Coat: A flame-resistant (FR) lab coat is required. Ensure it is fully buttoned to cover the arms and torso.

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet[10]. Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.

4. Respiratory Protection: The Final Safeguard All handling of 1-(But-3-yn-1-yl)-4,4-difluoropiperidine must occur within a chemical fume hood to minimize inhalation risk[6].

  • Standard Operations: A properly functioning fume hood provides sufficient respiratory protection.

  • Emergency Situations: The use of a respirator (e.g., an N95 or a half-mask with appropriate cartridges) is reserved for emergencies or specific non-routine procedures where engineering controls are not feasible. Respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing[11].

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE should be commensurate with the risk associated with a specific task. The following table provides guidance for common laboratory scenarios.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Weighing Solid (<1 g) LowChemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat in a Fume Hood
Preparing Solutions ModerateChemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab Coat in a Fume Hood
Running Reactions Moderate-HighChemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat in a Fume Hood
Work-up & Purification Moderate-HighChemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat in a Fume Hood
Handling Bulk (>50 g) HighChemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over FR Lab Coat in a Fume Hood

Emergency Procedures & Decontamination

Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response For a small spill contained within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent).

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal[8].

  • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Disposal All chemical waste and contaminated disposables (gloves, absorbent pads, etc.) must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal[7]. Do not mix with other waste streams unless explicitly permitted.

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the specific task and associated risks.

PPE_Selection_Flowchart start Task Assessment: Handling 1-(But-3-yn-1-yl)-4,4-difluoropiperidine fume_hood Is the task performed in a certified Chemical Fume Hood? start->fume_hood stop STOP Do not proceed. Consult EHS. fume_hood->stop No base_ppe Standard PPE Required: - Double Nitrile Gloves - FR Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes eye_protection What is the splash potential? base_ppe->eye_protection goggles Minimum Eye Protection: Chemical Splash Goggles eye_protection->goggles Low (e.g., weighing <1g) face_shield Enhanced Eye/Face Protection: Chemical Splash Goggles + Full Face Shield eye_protection->face_shield High (e.g., transfers, reactions, purification) disposal Final Step: Dispose of all contaminated PPE and chemical waste according to institutional and local regulations. goggles->disposal face_shield->disposal

Caption: Decision flowchart for selecting appropriate PPE.

References

  • Personal Protective Equipment (PPE). (2026). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Glen Research. [Link]

  • 4,4-Difluoropiperidine | C5H9F2N. PubChem, National Institutes of Health. [Link]

  • Working with Hazardous Chemicals. (2017). Organic Syntheses. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace AU. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2019). National Center for Biotechnology Information. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (2025). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis, ACS Publications. [Link]

  • 4,4-Difluoropiperidine | CAS#:21987-29-1. (2025). Chemsrc. [Link]

  • Specific Chemicals Guidelines. Columbia University, Research. [Link]

  • 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N. PubChem, National Institutes of Health. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.